KHKI-01128
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H33F3N8O2 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
4-[2-methoxy-4-(4-methylpiperazin-1-yl)phenoxy]-2-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C29H33F3N8O2/c1-37-8-12-39(13-9-37)22-5-7-25(26(17-22)41-3)42-27-20(18-33)19-34-28(36-27)35-21-4-6-24(23(16-21)29(30,31)32)40-14-10-38(2)11-15-40/h4-7,16-17,19H,8-15H2,1-3H3,(H,34,35,36) |
InChI Key |
DLJRSUONURLNGK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of KHKI-01128: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHKI-01128 is a potent small molecule inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase that has emerged as a promising target in oncology.[1][2] NUAK2 is implicated in several cellular processes critical for cancer cell survival and proliferation.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and cellular consequences. The information is supported by quantitative data and detailed experimental protocols for key assays.
Core Mechanism of Action: NUAK2 Inhibition
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of NUAK2.[1][3] NUAK2 is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[4] this compound exhibits potent inhibitory activity against NUAK2, as demonstrated in biochemical assays.[1]
Downstream Signaling: The Hippo-YAP Pathway
NUAK2 is a key regulator of the Hippo signaling pathway, a critical signaling cascade that controls organ size, cell proliferation, and apoptosis.[5][6] Specifically, NUAK2 has been shown to inhibit the kinase activity of LATS1/2 (Large Tumor Suppressor 1/2).[7] LATS1/2, in turn, are responsible for the phosphorylation and subsequent cytoplasmic retention and degradation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[4][7]
By inhibiting NUAK2, this compound relieves the inhibition of LATS1/2. The now-active LATS1/2 can phosphorylate YAP, leading to its sequestration in the cytoplasm and preventing its translocation to the nucleus.[4] This ultimately results in the suppression of the transcriptional activity of YAP and the downregulation of its target genes, which are involved in cell proliferation and survival.[1][2][8] Gene Set Enrichment Analysis (GSEA) has confirmed that this compound treatment leads to the suppression of YAP target gene expression.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay | Reference |
| NUAK2 IC50 | 0.024 ± 0.015 µM | TR-FRET Biochemical Assay | [1] |
| SW480 Cell Proliferation IC50 | 1.26 ± 0.17 µM | Cell Viability Assay | [1] |
| Target | % Control at 1 µM | Assay | Reference |
| NUAK1 | <5% | KINOMEscan | [4] |
| NUAK2 | 13% | KINOMEscan | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro inhibitory activity of this compound against the NUAK2 enzyme.
Principle: TR-FRET assays measure the proximity of a donor and an acceptor fluorophore.[9][10] In a kinase assay format, a biotinylated substrate peptide and a phosphospecific antibody labeled with a lanthanide (e.g., Europium) are used. Upon phosphorylation of the substrate by the kinase, the antibody binds to the phosphorylated substrate. A streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) is then added, which binds to the biotinylated substrate. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The FRET signal is proportional to the kinase activity.
Protocol:
-
A reaction mixture containing NUAK2 enzyme, a biotinylated substrate peptide, and ATP is prepared in a kinase reaction buffer.
-
This compound is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
The reaction is incubated at room temperature to allow for substrate phosphorylation.
-
A detection mixture containing a Europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin is added.
-
The plate is incubated to allow for antibody and streptavidin binding.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (for Europium) and ~665 nm (for allophycocyanin).
-
The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by plotting the percent inhibition against the log concentration of this compound.
KINOMEscan® Kinase Profiling
This assay is used to assess the selectivity of this compound against a broad panel of kinases.
Principle: The KINOMEscan® platform utilizes a competition binding assay.[11][12][13] A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.
Protocol:
-
A panel of DNA-tagged kinases is prepared.
-
Each kinase is incubated with this compound at a fixed concentration (e.g., 1 µM) and an immobilized ligand specific for that kinase.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
The results are reported as "% of control," where the control is the amount of kinase bound in the absence of the inhibitor. A lower percentage indicates stronger binding of the compound to the kinase.
Cell Viability (MTT) Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[1][2][8] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
SW480 colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V Staining)
This assay is used to determine if this compound induces apoptosis in cancer cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[3] By using flow cytometry, cells that are positive for Annexin V staining can be identified as apoptotic. Propidium iodide (PI), a fluorescent dye that is excluded by viable cells, is often used in conjunction to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
SW480 cells are treated with this compound for a specified time.
-
The cells are harvested and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
Western Blotting
This technique is used to detect changes in the levels and phosphorylation status of specific proteins within the signaling pathway.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
Protocol:
-
SW480 cells are treated with this compound.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-YAP, total YAP, cleaved PARP).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NUAK2, leading to YAP phosphorylation and apoptosis.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing the activity of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. rupress.org [rupress.org]
- 5. Frontiers | Clinical potential of the Hippo-YAP pathway in bladder cancer [frontiersin.org]
- 6. NUAK2 is a critical YAP target in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
KHKI-01128: A Potent NUAK2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Discovery and Development of KHKI-01128
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUAK family kinase 2 (NUAK2), a member of the AMP-activated protein kinase-related kinase family, has emerged as a promising therapeutic target in oncology. Its role in critical cellular processes such as proliferation, survival, and invasion makes it a key player in cancer progression. This technical guide details the discovery and development of this compound, a potent NUAK2 inhibitor. We provide a comprehensive overview of its biochemical and cellular activity, the experimental protocols used for its evaluation, and its mechanism of action within the NUAK2 signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NUAK2 inhibition.
Introduction
NUAK2 is implicated in the progression of various cancers, and its inhibition presents a compelling strategy for therapeutic intervention.[1][2] The Korea Research Institute of Chemical Technology identified two promising NUAK2 inhibitors, this compound and KHKI-01215, from a series of 4-aminophenyl- and 4-oxyphenyl-substituted pyrimidine (B1678525) derivatives.[3] This guide focuses on this compound, detailing its potent inhibitory effects and its potential as a lead compound for the development of novel anticancer agents.
Quantitative Data
The inhibitory activity of this compound against NUAK2 and its effects on cancer cell proliferation have been quantified through various in vitro assays. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against NUAK2
| Compound | Target | IC50 (µM) | Assay | Reference |
| This compound | NUAK2 | 0.024 ± 0.015 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2][4] |
| KHKI-01215 | NUAK2 | 0.052 ± 0.011 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2][4] |
| WZ4003 | NUAK2 | Not explicitly stated, used as a reference | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3][5] |
Table 2: Cellular Activity of this compound and Comparators in SW480 Colorectal Cancer Cells
| Compound | Effect | IC50 (µM) | Assay | Reference |
| This compound | Suppression of Cell Proliferation | 1.26 ± 0.17 | Cell Viability Assay | [1][2][4] |
| KHKI-01215 | Suppression of Cell Proliferation | 3.16 ± 0.30 | Cell Viability Assay | [1][2][4] |
| This compound | Induction of Apoptosis | - | Apoptosis Assay (Flow Cytometry) | [3] |
| KHKI-01215 | Induction of Apoptosis | - | Apoptosis Assay (Flow Cytometry) | [3] |
Table 3: KINOMEscan Binding Profile of this compound
| Kinase | Percent of Control (%) at 1 µM | Interpretation | Reference |
| NUAK1 | <5 | Robust Binding | [5] |
| NUAK2 | 13 | Robust Binding | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against NUAK2.
-
Principle: The assay measures the inhibition of NUAK2 kinase activity by quantifying the phosphorylation of a substrate peptide. A europium-labeled anti-phosphoserine/threonine antibody serves as the donor fluorophore, and a ULight™-labeled peptide is the acceptor. When the peptide is phosphorylated by NUAK2, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Materials:
-
Recombinant N-terminal glutathione (B108866) S-transferase-fusion NUAK2 enzyme.[3]
-
ULight™-labeled substrate peptide.
-
Europium-labeled anti-phospho-specific antibody.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound, KHKI-01215, WZ4003).
-
384-well low-volume microplates.
-
Plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the NUAK2 enzyme and the ULight™-labeled substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and EDTA.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay
This assay was performed to assess the effect of this compound on the proliferation of SW480 colorectal cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt-based assay is commonly used. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Materials:
-
SW480 human colorectal adenocarcinoma cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, KHKI-01215).
-
MTT or similar reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed SW480 cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Apoptosis Assay
The induction of apoptosis in SW480 cells by this compound was evaluated using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Materials:
-
SW480 cells.
-
Test compounds (this compound, KHKI-01215).
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI).
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat SW480 cells with the test compounds for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting
Western blotting was used to analyze the expression of proteins involved in the NUAK2 signaling pathway.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Materials:
-
SW480 cells.
-
Test compounds.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against target proteins (e.g., NUAK2, YAP, p-YAP, ANKRD1, CCN1).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compounds.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NUAK2 signaling pathway, the experimental workflow for evaluating this compound, and the logical relationship of its mechanism of action.
Caption: The NUAK2-YAP/TAZ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of the NUAK2 inhibitor this compound.
Caption: Logical flow of the mechanism of action for this compound.
Conclusion
This compound is a potent and effective inhibitor of NUAK2 with significant anticancer activity in vitro. Its ability to suppress the proliferation of colorectal cancer cells and induce apoptosis highlights its therapeutic potential. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development of this compound and other NUAK2 inhibitors as novel cancer therapeutics. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the exploration of its therapeutic potential in a broader range of cancer types.
References
- 1. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 2. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biological Activity of KHKI-01128 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHKI-01128 is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cell lines, with a focus on its mechanism of action through the Hippo-YAP signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The NUAK family of kinases, belonging to the AMP-activated protein kinase (AMPK) family, has emerged as a promising therapeutic target in oncology. NUAK2, in particular, is overexpressed in several cancers and plays a crucial role in regulating cellular processes that contribute to tumorigenesis. This compound has been identified as a potent inhibitor of NUAK2, demonstrating significant anti-cancer activity in preclinical studies. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data on the Biological Activity of this compound
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration against its target enzyme and its impact on cancer cell viability.
Table 1: Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value (µM) |
| NUAK2 Enzyme | Biochemical Assay | 0.024 |
| SW480 (Colorectal Cancer) | Cell Viability (MTT) | 1.26 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Inhibition of the NUAK2-YAP Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting NUAK2, a key regulator of the Hippo signaling pathway. The Hippo pathway is a critical tumor-suppressive pathway that controls organ size and cell proliferation by regulating the activity of the transcriptional co-activator Yes-associated protein (YAP).
In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors, promoting the expression of genes involved in cell proliferation and survival.
NUAK2 has been shown to be a positive regulator of YAP activity. By inhibiting the upstream kinase LATS1/2, NUAK2 prevents the phosphorylation of YAP, thereby promoting its nuclear localization and transcriptional activity. This compound, by inhibiting NUAK2, restores the phosphorylation of YAP by LATS1/2. This phosphorylation leads to the cytoplasmic sequestration of YAP and its subsequent degradation, ultimately suppressing the transcription of YAP target genes and inhibiting cancer cell growth.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as SW480.
Materials:
-
Cancer cell line (e.g., SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: Cell Viability Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., SW480)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for YAP Phosphorylation
This protocol is used to detect the levels of total YAP and phosphorylated YAP (at Serine 127) to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell line (e.g., SW480)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-YAP, Rabbit anti-phospho-YAP (Ser127)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising anti-cancer agent that effectively targets the NUAK2 kinase. Its mechanism of action, involving the inhibition of the Hippo-YAP signaling pathway, provides a strong rationale for its development as a therapeutic for cancers with aberrant YAP activation. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the biological activities of this compound and other NUAK2 inhibitors. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer cell lines and in in vivo models.
KHKI-01128: A Technical Guide to its Mechanism and Impact on YAP Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway and its primary downstream effector, the transcriptional co-activator Yes-associated protein (YAP), are critical regulators of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is a key driver in the development and progression of various cancers. The NUAK family kinase 2 (NUAK2) has emerged as a significant positive regulator of YAP activity, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of KHKI-01128, a potent inhibitor of NUAK2. We will explore its mechanism of action, its effect on the expression of YAP target genes, and provide detailed experimental protocols for studying its activity.
Introduction to the Hippo-YAP Signaling Pathway and NUAK2
The Hippo pathway is a highly conserved signaling cascade that controls organ size by regulating cell proliferation and apoptosis. The core of the pathway consists of a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activator YAP and its paralog TAZ. Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus and activating gene transcription. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).
NUAK2, a member of the AMP-activated protein kinase (AMPK) family, functions as a critical positive regulator of YAP activity. NUAK2 inhibits the LATS1/2 kinases, which are responsible for phosphorylating and inactivating YAP[1][2][3]. By inhibiting LATS1/2, NUAK2 promotes the nuclear localization and transcriptional activity of YAP, thereby driving cell proliferation and survival. Furthermore, a positive feedback loop has been identified where YAP/TAZ can induce the expression of NUAK2, further amplifying this pro-growth signaling axis[2][4]. Given its role in promoting YAP-driven tumorigenesis, NUAK2 has become an attractive target for the development of novel cancer therapies.
This compound: A Potent NUAK2 Inhibitor
This compound is a small molecule inhibitor of NUAK2. It has been shown to exhibit potent anticancer activity in colorectal cancer cells[4]. By directly inhibiting the kinase activity of NUAK2, this compound offers a targeted approach to suppress the oncogenic functions of YAP.
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the catalytic activity of NUAK2. This inhibition sets off a cascade of events within the Hippo signaling pathway:
-
Inhibition of NUAK2: this compound directly targets and inhibits the kinase function of NUAK2.
-
Activation of LATS1/2: With NUAK2 inhibited, the LATS1/2 kinases are relieved from suppression and become active.
-
Phosphorylation of YAP: Active LATS1/2 phosphorylate YAP at key serine residues.
-
Cytoplasmic Sequestration of YAP: Phosphorylated YAP is bound by 14-3-3 proteins and retained in the cytoplasm, preventing its nuclear translocation.
-
Suppression of YAP Target Gene Transcription: With YAP excluded from the nucleus, the transcription of its target genes, which are involved in cell proliferation and survival, is downregulated.
This mechanism effectively reinstates the tumor-suppressive function of the Hippo pathway.
Figure 1: Proposed mechanism of action for this compound in the Hippo-YAP signaling pathway.
Data Presentation: The Effect of this compound on YAP-Driven Cellular Processes
While specific quantitative data on the direct effect of this compound on individual YAP target gene expression is not yet publicly available, the existing data demonstrates its potent activity as a NUAK2 inhibitor and its impact on YAP-driven cellular processes.
| Parameter | Value | Cell Line | Reference |
| This compound IC50 for NUAK2 | 0.024 ± 0.015 µM | - | [4] |
| This compound IC50 for Cell Proliferation | 1.26 ± 0.17 µM | SW480 | [4] |
| Effect on YAP Target Genes (GSEA) | Negative Enrichment Score: -0.84 | SW480 | [4] |
Note: The Gene Set Enrichment Analysis (GSEA) indicates a suppression of the YAP target gene set, but does not provide quantitative data for individual genes.
Illustrative Effects of NUAK2 Inhibition on YAP Target Gene Expression
To illustrate the expected downstream effects of NUAK2 inhibition by this compound, the following table summarizes data from studies involving the genetic knockdown of NUAK2. It is important to note that these results are not from direct treatment with this compound but serve as a proxy for the anticipated molecular consequences of its mechanism of action.
| YAP Target Gene | Change in Expression upon NUAK2 Knockdown | Cell Line | Reference |
| CTGF | Decreased | MDA-MB-231 | |
| CYR61 | Decreased | Patient-derived NPCs | |
| ANKRD1 | Decreased | MDA-MB-231 |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on the Hippo-YAP pathway.
Western Blot Analysis of YAP Phosphorylation and Target Gene Expression
This protocol allows for the qualitative and semi-quantitative analysis of protein levels, such as phosphorylated YAP (p-YAP), total YAP, and YAP target gene products (e.g., CTGF, CYR61).
Figure 2: General workflow for Western blot analysis.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for YAP Target Gene mRNA Levels
This protocol allows for the sensitive and specific quantification of mRNA expression levels of YAP target genes.
References
KHKI-01128: A Technical Guide to its Pro-Apoptotic Activity in SW480 Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of KHKI-01128, a potent NUAK family kinase 2 (NUAK2) inhibitor, in inducing apoptosis in the SW480 human colorectal adenocarcinoma cell line. This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the underlying signaling pathways.
Core Findings: this compound's Efficacy in SW480 Cells
This compound has been identified as a potent inhibitor of NUAK2, a kinase implicated in cancer cell survival and proliferation.[1][2] Its activity against SW480 cells is characterized by the suppression of proliferation and the induction of programmed cell death, or apoptosis.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory and cytotoxic effects.
| Parameter | Value | Cell Line | Reference |
| NUAK2 Inhibition (IC50) | 0.024 ± 0.015 µM | - | [1][2] |
| SW480 Cell Proliferation (IC50) | 1.26 ± 0.17 µM | SW480 | [1][2] |
The NUAK2-YAP Signaling Axis: The Mechanism of Action
This compound-induced apoptosis in SW480 cells is mediated through the inhibition of the NUAK2-YAP signaling pathway. NUAK2 is a component of the Hippo signaling pathway, which is a critical regulator of cell proliferation and apoptosis.[3][4] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP).
The current understanding of the pathway is as follows:
-
NUAK2 Inhibition : this compound directly inhibits the kinase activity of NUAK2.
-
YAP Phosphorylation : Inhibition of NUAK2 leads to an increase in the phosphorylation of YAP.
-
YAP Degradation and Inactivation : Phosphorylated YAP is targeted for degradation and is retained in the cytoplasm, preventing its translocation to the nucleus.
-
Suppression of Target Genes : The inactivation of YAP leads to the downregulation of its target genes, including ANKRD1 and CCN1, which are involved in cell proliferation and survival.
-
Induction of Apoptosis : The suppression of these pro-survival signals ultimately triggers the apoptotic cascade. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP), a hallmark of apoptosis.
Caption: The NUAK2-YAP signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on SW480 cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SW480 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
KHKI-01128 as a potential therapeutic agent for cancer
No Public Data Available for KHKI-01128
An extensive search for the compound "this compound" in the context of cancer therapeutics has yielded no publicly available data. This suggests that "this compound" may be an internal project identifier, a compound in a very early, non-disclosed stage of development, or a potential misidentification.
Without access to published preclinical or clinical studies, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this specific agent.
Illustrative Template for a Novel Kinase Inhibitor
To fulfill the user's request for the structure and format of a technical whitepaper, the following sections provide a hypothetical example for a fictional kinase inhibitor, "Exemplar-7," targeting a common oncogenic pathway. This template demonstrates the requested data presentation, protocol detail, and visualization style.
Technical Whitepaper: Exemplar-7, a Potent and Selective Inhibitor of the PI3K/Akt/mTOR Pathway for the Treatment of Solid Tumors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Exemplar-7 competitively binds to the ATP-binding pocket of the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of PDK1 and Akt, leading to the dephosphorylation of key mTORC1 substrates and ultimately resulting in the inhibition of cell growth and proliferation, and the induction of apoptosis.
Methodological & Application
KHKI-01128: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHKI-01128 is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion.[1][2] This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture experiments, with a focus on its application in colorectal cancer research. The provided methodologies are based on established studies and are intended to guide researchers in investigating the anticancer properties of this compound.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzymatic activity of NUAK2.[1][3] NUAK2 is a component of the Hippo signaling pathway, and its inhibition by this compound leads to the suppression of the YES1-associated transcriptional regulator (YAP) target genes.[1][4] This ultimately results in decreased cell proliferation and induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies using the SW480 colorectal cancer cell line.
| Parameter | Cell Line | Value | Reference |
| NUAK2 Inhibition (IC50) | - | 0.024 ± 0.015 µM | [1] |
| Cell Proliferation Inhibition (IC50) | SW480 | 1.26 ± 0.17 µM | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits NUAK2, leading to reduced YAP activity and downstream effects.
Experimental Protocols
Cell Culture
-
Cell Line: SW480 (human colorectal adenocarcinoma)
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[3]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
-
Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (WST-1 Method)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Workflow:
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
How to dissolve and prepare KHKI-01128 for assays
Application Notes and Protocols for KHKI-01128
Introduction
This compound is a potent inhibitor of NUAK family kinase 2 (NUAK2), a promising therapeutic target in oncology due to its role in cancer cell survival, proliferation, and invasion.[1][2] With a half-maximal inhibitory concentration (IC50) of 0.024 μM against NUAK2, this compound has demonstrated significant anticancer activity in colorectal cancer cell lines.[1][3][4] These application notes provide detailed protocols for the dissolution, preparation, and storage of this compound for use in various biological assays.
Physicochemical and Biological Properties
This compound is a white to off-white solid compound.[3] Its primary mechanism of action is the inhibition of NUAK2 kinase activity, which subsequently suppresses the expression of YES1-associated transcriptional regulator (YAP) target genes.[2][5] While it is a potent NUAK2 inhibitor, it has also been shown to robustly bind to NUAK1.[1]
Table 1: Physicochemical and Biological Data for this compound
| Property | Value | Source |
| Molecular Weight | 581.64 g/mol | [3] |
| Chemical Formula | C29H34F3N9O | [3] |
| Appearance | White to off-white solid | [3] |
| Primary Target | NUAK2 | [3][4] |
| IC50 (NUAK2) | 0.024 µM (24 nM) | [1][3][4] |
| IC50 (SW480 cells) | 1.26 µM | [1][5] |
| Solubility (DMSO) | up to 100 mg/mL (171.93 mM) | [3] |
Protocols
Storage and Handling
Proper storage of this compound is crucial to maintain its stability and activity. It is recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles which can lead to product inactivation.[3]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 6 months - 1 year | [3][4] |
| -20°C | 1 month | [3] |
Experimental Workflow for Preparation
The following diagram outlines the general workflow for preparing this compound for experimental use.
Caption: Workflow for preparing this compound from powder to final working solution.
Protocol for Preparing In Vitro Stock Solutions
This protocol details the preparation of a high-concentration stock solution of this compound for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Ultrasonic water bath
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration. The formula is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (581.64 g/mol ) / 1000
Example for a 10 mM stock solution in 1 mL: Mass (mg) = 10 mM x 1 mL x 581.64 / 1000 = 5.82 mg
-
Dissolution: a. Carefully weigh the calculated amount of this compound powder and place it in a sterile vial. b. Add the calculated volume of high-quality DMSO. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[3] c. Vortex the solution briefly.
-
Sonication: a. Place the vial in an ultrasonic water bath to facilitate complete dissolution.[3] b. Sonicate until the solution is clear and no particulates are visible.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use, sterile aliquots. This prevents contamination and degradation from repeated freeze-thaw cycles.[3] b. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[3]
Protocol for Preparing Working Solutions for Cell-Based Assays
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Precipitation: this compound may precipitate when diluted into aqueous solutions. To minimize this, perform initial serial dilutions in DMSO before the final dilution into the aqueous buffer or cell culture medium.[7]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to your cell culture medium or assay buffer to achieve the final desired concentration. Mix gently by pipetting.
-
Solubility Check: If precipitation occurs, try lowering the final concentration or gently warming the solution (not exceeding 37°C for cell-based assays).[6][8] Sonication can also be used for non-cellular assays.[8]
-
Immediate Use: Use the final working solution immediately after preparation.
Protocol for Preparing In Vivo Formulations
For animal studies, a specific formulation is often required to ensure bioavailability and solubility. The following is an example formulation.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl solution)
Procedure (to prepare 1 mL of working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until evenly dispersed.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Signaling Pathway
This compound exerts its anticancer effects by inhibiting NUAK2, a kinase in the AMP-activated protein kinase (AMPK) family.[1][3] This inhibition leads to the suppression of the YAP signaling pathway, which is critical for cell proliferation and survival.
Caption: this compound inhibits NUAK2, leading to suppression of YAP signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols: KHKI-01128 as a Potent NUAK2 Inhibitor in a TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family kinase 2 (NUAK2), also known as SNF1/AMP kinase-related kinase (SNARK), is a serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and motility.[1][2] Dysregulation of NUAK2 signaling has been implicated in the progression of several cancers, making it a promising therapeutic target.[1][2] KHKI-01128 is a novel small molecule inhibitor that has demonstrated potent and selective activity against NUAK2. This application note provides a detailed protocol for utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the inhibitory activity of this compound against NUAK2.
Principle of the TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive detection method ideal for high-throughput screening of kinase inhibitors. The assay principle relies on the transfer of energy between a donor fluorophore (typically a Europium or Terbium chelate) and an acceptor fluorophore (such as allophycocyanin - APC) when they are in close proximity.
In this competitive immunoassay, a biotinylated tracer molecule that binds to the ATP-binding site of the NUAK2 kinase is utilized. The NUAK2 enzyme is tagged (e.g., with GST or His) and is recognized by a Europium-labeled anti-tag antibody (the donor). The biotinylated tracer is bound by Streptavidin-Allophycocyanin (SA-APC), the acceptor. When the tracer is bound to the kinase, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. In the presence of an inhibitor like this compound, which competes with the tracer for the ATP-binding site, the tracer is displaced, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.
Data Presentation
The inhibitory potency of this compound against NUAK2 was determined using a TR-FRET based assay. The half-maximal inhibitory concentration (IC50) value is summarized in the table below.
| Compound | Target Kinase | Assay Type | IC50 (µM) |
| This compound | NUAK2 | TR-FRET | 0.024 ± 0.015 |
NUAK2 Signaling Pathway
NUAK2 is a key component of cellular signaling cascades, including the Hippo-YAP pathway. It is activated by upstream kinases such as LKB1. Once activated, NUAK2 can phosphorylate downstream targets including LATS1 and MYPT1, thereby influencing cell growth, proliferation, and cytoskeletal dynamics.[3][4][5]
References
KINOMEscan® Profiling of KHKI-01128: A Potent NUAK2 Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the kinase selectivity profiling of KHKI-01128, a known inhibitor of NUAK family kinase 2 (NUAK2), using the KINOMEscan® platform. This compound has demonstrated potent anticancer activity, and understanding its kinome-wide selectivity is crucial for its development as a therapeutic agent.[1][2] This application note includes a summary of the available quantitative data, a detailed experimental protocol for the KINOMEscan® assay, and visualizations of the experimental workflow and the relevant signaling pathway.
Introduction
This compound is a small molecule inhibitor targeting NUAK2, a kinase implicated in cancer cell survival, proliferation, and invasion.[2] As part of the AMPK-related kinase (ARK) family, NUAK2 is a promising therapeutic target, and selective inhibitors are of significant interest in oncology research.[3] The KINOMEscan® platform offers a robust method for assessing the selectivity of kinase inhibitors by quantifying their binding interactions against a large panel of kinases. This active site-directed competition binding assay provides a comprehensive profile of a compound's potency and potential off-target effects, which is critical for interpreting its biological activity and predicting potential toxicities.
The profiling of this compound via KINOMEscan® is essential to characterize its specificity for NUAK2 and to identify any other potential kinase targets. This information is invaluable for the rational design of subsequent preclinical and clinical studies.
Quantitative Data Summary
This compound was profiled using the KINOMEscan® platform to determine its kinase selectivity. The following table summarizes the available quantitative data for the primary targets of this compound at a concentration of 1 µM. Lower percentage of control values indicate stronger binding affinity.
| Kinase | Percent of Control (%) @ 1 µM |
| NUAK1 | <5 |
| NUAK2 | 13 |
| Data derived from a study where this compound at 1 μM inhibited bead-bound ligand binding for NUAK1 by more than 95% and for NUAK2 by 87%.[4] |
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of kinases. The core components of the assay are:
-
Kinase-tagged Phage: Each kinase is fused to a T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.
-
Test Compound: The compound of interest (in this case, this compound).
The assay measures the ability of the test compound to compete with the immobilized ligand for binding to the kinase active site. The amount of kinase-phage that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.
Protocol:
-
Compound Preparation: this compound is prepared in an appropriate solvent, typically DMSO, to create a stock solution. Serial dilutions are then made to achieve the desired screening concentration (e.g., 1 µM).
-
Assay Reaction Setup:
-
Kinase-tagged phages are mixed with the test compound (this compound) and the immobilized ligand beads in a multi-well plate.
-
A DMSO control is included to represent 100% kinase binding (no inhibition).
-
The reaction is incubated to allow the binding interactions to reach equilibrium.
-
-
Washing: The beads are washed to remove unbound phage and test compound.
-
Elution: The bound phage is eluted from the beads.
-
Quantification: The amount of eluted phage is quantified using qPCR. The results are reported as "percent of control" (%Ctrl), calculated as follows:
%Ctrl = (SignalCompound / SignalDMSO) x 100
A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase.
Data Analysis and Interpretation
The primary output of the KINOMEscan® assay is the percent of control, which reflects the binding affinity of the test compound for each kinase in the panel. Strong binders are identified as those with low percent of control values. For a more detailed characterization, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations and fitting the data to a dose-response curve.
Visualizations
KINOMEscan® Experimental Workflow
Caption: A schematic of the KINOMEscan® experimental workflow.
Simplified NUAK2 Signaling Pathway
Caption: A simplified diagram of the NUAK2 signaling pathway.
Conclusion
The KINOMEscan® profiling of this compound confirms its potent binding to NUAK2, its intended target. The data also reveals strong binding to NUAK1, a closely related kinase. A comprehensive understanding of the full kinase selectivity profile is crucial for the continued development of this compound as a selective anticancer agent. The detailed protocol provided herein serves as a guide for researchers aiming to perform similar kinase profiling studies. Further investigation into the functional consequences of NUAK1 inhibition by this compound is warranted to fully elucidate its mechanism of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A fetal oncogene NUAK2 is an emerging therapeutic target in glioblastoma | EMBO Molecular Medicine [link.springer.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following KHKI-01128 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the pro-apoptotic effects of KHKI-01128, a potent NUAK2 inhibitor, in cancer cell lines. The protocols outlined below describe methods for assessing cell viability, measuring caspase-3 activity, and performing Western blot analysis to detect key apoptosis markers. Recent studies have demonstrated that this compound suppresses cell proliferation and induces apoptosis in SW480 colorectal cancer cells[1][2]. These protocols are designed to enable researchers to further elucidate the molecular mechanisms underlying this compound-induced cell death.
Data Presentation
Table 1: Cell Viability after this compound Treatment (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) Mean ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.06 | 89.6 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 5 | 0.45 ± 0.03 | 36.0 |
| 10 | 0.21 ± 0.02 | 16.8 |
Table 2: Caspase-3 Activity after this compound Treatment
| This compound Concentration (µM) | Absorbance (405 nm) Mean ± SD | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 1.0 |
| 1 | 0.32 ± 0.03 | 2.1 |
| 5 | 0.78 ± 0.06 | 5.2 |
| 10 | 1.15 ± 0.09 | 7.7 |
Table 3: Densitometric Analysis of Western Blot Results
| This compound Concentration (µM) | Relative Protein Expression (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| Cleaved Caspase-3 | ||
| 0 | 0.1 ± 0.02 | |
| 1 | 0.8 ± 0.07 | |
| 5 | 2.5 ± 0.21 | |
| 10 | 4.2 ± 0.35 | |
| Cleaved PARP | ||
| 0 | 0.2 ± 0.03 | |
| 1 | 1.5 ± 0.12 | |
| 5 | 3.8 ± 0.29 | |
| 10 | 6.1 ± 0.48 | |
| Bax | ||
| 0 | 1.0 ± 0.09 | 0.5 |
| 1 | 1.8 ± 0.15 | 1.2 |
| 5 | 2.9 ± 0.24 | 3.6 |
| 10 | 4.1 ± 0.33 | 8.2 |
| Bcl-2 | ||
| 0 | 2.0 ± 0.18 | |
| 1 | 1.5 ± 0.13 | |
| 5 | 0.8 ± 0.07 | |
| 10 | 0.5 ± 0.04 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture SW480 cells, or another appropriate cancer cell line, in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control group treated with the same concentration of DMSO.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[3][4][5]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with this compound as described above.[3]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][7][8]
-
Seed cells in a 6-well plate and treat with this compound.
-
After treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.[6][9]
-
Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.[9]
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[6][8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8][9]
-
Measure the absorbance at 405 nm using a microplate reader.[6][7]
Western Blot Analysis
Western blotting is a powerful technique to detect changes in the expression of specific proteins involved in apoptosis.[10]
-
Cell Lysis and Protein Quantification:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[11]
-
Quantify the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times with TBST.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize them using a chemiluminescence imaging system.[17]
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biogot.com [biogot.com]
- 8. abcam.com [abcam.com]
- 9. mpbio.com [mpbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
KHKI-01128: A Potent NUAK2 Inhibitor with Broad Anti-Cancer Potential
Application Notes and Protocols for Researchers
KHKI-01128 has emerged as a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a protein kinase implicated in cancer cell survival, proliferation, and invasion. Research has demonstrated its efficacy in colorectal cancer, and the underlying mechanism of action suggests its potential applicability across a wider range of malignancies. These application notes provide an overview of this compound's activity and detailed protocols for key experimental assays to facilitate further research into its therapeutic potential.
Mechanism of Action and Therapeutic Rationale
This compound exerts its anti-cancer effects by targeting NUAK2, a key regulator of the Hippo signaling pathway. Specifically, NUAK2 inhibition by this compound leads to the suppression of the transcriptional co-activator Yes-associated protein (YAP).[1] The Hippo pathway and the role of this compound are visualized in the signaling pathway diagram below. By downregulating YAP target genes, this compound effectively induces apoptosis and curtails cell proliferation in cancer cells.[1]
Given the crucial role of NUAK2 and the Hippo-YAP signaling pathway in various cancers, this compound presents a promising therapeutic agent for further investigation in malignancies beyond colorectal cancer.
Applications in Colorectal Cancer
In vitro studies have demonstrated the potent anti-cancer activity of this compound in SW480 colorectal cancer cells.[1] The inhibitor effectively suppresses cell proliferation and induces programmed cell death.[1]
Quantitative Data Summary:
| Parameter | Cell Line | Value | Reference |
| NUAK2 Inhibition (IC50) | - | 0.024 ± 0.015 µM | [1] |
| Cell Proliferation (IC50) | SW480 | 1.26 ± 0.17 µM | [1] |
Potential Applications in Other Cancer Types
The role of NUAK2 in promoting tumorigenesis is not limited to colorectal cancer. Preclinical evidence suggests that NUAK2 is a viable therapeutic target in a variety of other cancers, indicating the potential for broader applications of this compound. These include:
-
Hepatocellular Carcinoma: NUAK2 has been shown to be a critical mediator of YAP-driven liver cancer.
-
Triple-Negative Breast Cancer: NUAK2 is implicated in the growth of triple-negative breast cancer cells.
-
Prostate Cancer: Elevated NUAK2 expression is associated with prostate cancer progression.
-
Melanoma: Silencing of NUAK2 has been shown to inhibit the proliferation of melanoma cells.
Further research is warranted to explore the efficacy of this compound in these and other cancer types where NUAK2 is overexpressed or the Hippo-YAP pathway is dysregulated.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., NUAK2, YAP, p-YAP) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NUAK2, anti-YAP, anti-p-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
NUAK2 Kinase Activity Assay (TR-FRET)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure this compound's inhibitory effect on NUAK2 kinase activity.
Materials:
-
Recombinant NUAK2 enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)
-
ATP
-
This compound
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Add this compound at various concentrations to the wells of a 384-well plate.
-
Add NUAK2 enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-APC).
-
Incubate for a further period to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value of this compound.
KINOMEscan™ Kinase Profiling
To assess the selectivity of this compound, a KINOMEscan™ assay can be performed. This is typically a service provided by specialized companies.
General Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase captured on a solid support is measured, and a reduction in this amount in the presence of the test compound indicates binding. The results are typically reported as the percentage of the kinase that remains bound in the presence of the compound, allowing for a broad assessment of its selectivity.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines, reagents, and equipment. Always refer to the manufacturer's instructions for specific kits and reagents.
References
Investigating the Effects of KHKI-01128 on Cell Migration and Invasion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHKI-01128 is a potent inhibitor of NUAK family kinase 2 (NUAK2), a member of the AMP-activated protein kinase (AMPK) family.[1][2] NUAK2 plays a significant role in cellular processes critical for cancer progression, including cell survival, proliferation, and invasion.[3][4] Emerging evidence suggests that the inhibition of NUAK kinases can impede cell migration and invasion, making this compound a compound of interest for investigating novel anti-metastatic therapies.[5] These application notes provide detailed protocols for studying the effects of this compound on cell migration and invasion and present expected outcomes based on the activity of related NUAK inhibitors.
Data Presentation
While specific quantitative data for this compound in cell migration and invasion assays are not yet publicly available, the following tables summarize its known biological activity and the effects of other potent NUAK inhibitors on these cellular processes. These data provide a strong rationale for the expected inhibitory effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Cell Line | Assay Type |
| NUAK2 | 0.024 ± 0.015 | - | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Cell Proliferation | 1.26 ± 0.17 | SW480 (colorectal cancer) | Viability Assay |
Data sourced from a study on the anticancer activity of this compound.[3][4]
Table 2: Effects of Selective NUAK Inhibitors on Cell Migration (Wound Healing Assay)
| Compound | Concentration (µM) | Cell Line | Observation |
| WZ4003 | 10 | Mouse Embryonic Fibroblasts (MEFs) | Significantly inhibited migration, similar to NUAK1 knockout |
| HTH-01-015 | 10 | Mouse Embryonic Fibroblasts (MEFs) | Significantly inhibited migration, similar to NUAK1 knockout |
These data on analogous NUAK inhibitors suggest that this compound is expected to produce similar inhibitory effects on cell migration.
Table 3: Effects of Selective NUAK Inhibitors on Cell Invasion (Transwell Matrigel Assay)
| Compound | Concentration (µM) | Cell Line | Observation |
| WZ4003 | 10 | U2OS (osteosarcoma) | Markedly inhibited invasiveness |
| HTH-01-015 | 10 | U2OS (osteosarcoma) | Markedly inhibited invasiveness |
These findings with related NUAK inhibitors indicate a high probability that this compound will also demonstrate potent inhibition of cancer cell invasion.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cell migration and invasion are provided below.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 2-6 hours.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Return the plate to the incubator.
-
Subsequent Imaging: Acquire images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area at time 0.
Protocol 2: Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Cells of interest
-
This compound
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free medium
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Rehydration of Matrigel: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 200-300 µg/mL).
-
Coating of Inserts: Add 100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts. Ensure the entire surface of the membrane is covered.
-
Gelling of Matrigel: Incubate the coated inserts at 37°C for at least 2 hours to allow the Matrigel to solidify.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Include varying concentrations of this compound in the cell suspension.
-
Chemoattractant Addition: Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 24-48 hours.
-
Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells and the Matrigel layer from the top of the membrane.
-
Fixation: Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by placing the inserts in a staining solution (e.g., crystal violet) for 10-15 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view.
Mandatory Visualizations
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Invasion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of KHKI-01128
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of KHKI-01128, a potent NUAK2 inhibitor. The protocols outlined below are intended to assist in the design and execution of experiments to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound in preclinical animal models.
Introduction
This compound is a small molecule inhibitor of NUAK family kinase 2 (NUAK2), a promising target in cancer therapy due to its role in cell survival, proliferation, and invasion[1]. It has demonstrated potent anticancer activity in vitro against SW480 colorectal cancer cells, with a half-maximal inhibitory concentration (IC50) of 0.024 µM for NUAK2[2][3]. This compound has been shown to suppress cell proliferation and induce apoptosis[1]. Mechanistically, it acts by inhibiting the Hippo-YAP signaling pathway, leading to the downregulation of YAP target genes[1][3]. While it is a potent NUAK2 inhibitor, it also shows inhibitory activity against NUAK1[4]. The following protocols are designed to facilitate the translation of these in vitro findings into in vivo settings.
Quantitative Data Summary
The following tables summarize the key in vitro data for this compound, which will inform the design of in vivo experiments.
| Parameter | Value | Cell Line | Reference |
| NUAK2 IC50 | 0.024 ± 0.015 µM | - | [1] |
| Cell Proliferation IC50 | 1.26 ± 0.17 µM | SW480 | [1] |
Table 1: In Vitro Potency of this compound. This table provides a quick reference for the in vitro inhibitory concentrations of this compound against its target and in a cancer cell line.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
Measuring KHKI-01128-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for quantifying apoptosis induced by KHKI-01128, a potent NUAK2 inhibitor, using flow cytometry. The Annexin V and Propidium Iodide (PI) staining method is described, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. This application note also elucidates the underlying signaling pathway of this compound-mediated apoptosis and presents data in a clear, tabular format for straightforward interpretation.
Introduction
This compound is a small molecule inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase implicated in cancer cell survival and proliferation.[1][2] Inhibition of NUAK2 by this compound has been shown to suppress cell proliferation and induce apoptosis in cancer cells, such as SW480 colorectal cancer cells.[2][3] Flow cytometry is a powerful technique for analyzing single cells and is widely used to detect and quantify apoptosis.[4] The Annexin V/PI assay is a standard flow cytometry method for studying apoptosis.[5][6] Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[5][7] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[5][7] Therefore, co-staining with Annexin V and PI allows for the identification of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
This compound Mechanism of Action: The Hippo-YAP Signaling Pathway
This compound induces apoptosis by inhibiting NUAK2, a key component of the Hippo-YAP signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP (Yes-associated protein), which promotes cell proliferation and inhibits apoptosis.[8][9] NUAK2 contributes to this by phosphorylating and inactivating LATS1/2 (Large tumor suppressor kinases 1 and 2), which are upstream negative regulators of YAP.[10] When LATS1/2 are inactive, YAP remains unphosphorylated, translocates to the nucleus, and promotes the transcription of pro-survival genes.
By inhibiting NUAK2, this compound allows for the activation of LATS1/2. Activated LATS1/2 then phosphorylate YAP, leading to its sequestration in the cytoplasm and preventing its nuclear translocation.[7] This inhibition of YAP's transcriptional activity results in a decrease in the expression of pro-survival genes and ultimately triggers apoptosis.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently staining them with Annexin V and PI for flow cytometry analysis.
Materials and Reagents
-
This compound (MedchemExpress, Cat. No. HY-112288)
-
Cell line of interest (e.g., SW480 colorectal cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow
Procedure
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period.
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
-
-
Suspension cells:
-
Transfer the cell suspension directly into a centrifuge tube.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Carefully discard the supernatant.
-
-
Resuspension in Binding Buffer:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Determine the cell concentration and adjust it to approximately 1 x 10^6 cells/mL.
-
-
Staining with Annexin V and PI:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation and Analysis
The data obtained from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates should be set based on unstained and single-stained controls to delineate the four populations: live, early apoptotic, late apoptotic/necrotic, and necrotic cells.
Example Data Table
The following table structure can be used to summarize the quantitative data from a dose-response experiment.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| 0.5 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.7 | 1.0 ± 0.2 | 13.4 ± 1.9 |
| 1.0 | 65.3 ± 4.2 | 20.1 ± 2.5 | 12.6 ± 1.8 | 2.0 ± 0.4 | 32.7 ± 4.3 |
| 2.5 | 40.1 ± 5.1 | 35.8 ± 3.9 | 21.5 ± 2.9 | 2.6 ± 0.5 | 57.3 ± 6.8 |
| 5.0 | 20.7 ± 3.8 | 45.2 ± 4.1 | 30.1 ± 3.5 | 4.0 ± 0.7 | 75.3 ± 7.6 |
Data are represented as mean ± standard deviation from three independent experiments. Total Apoptotic Cells = % Early Apoptotic Cells + % Late Apoptotic/Necrotic Cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Handle cells gently, use a lower centrifugation speed. |
| Reagent contamination | Use fresh reagents. | |
| Weak Annexin V signal | Insufficient incubation time | Ensure a 15-minute incubation period. |
| Low phosphatidylserine exposure | The chosen time point may be too early; perform a time-course experiment. | |
| Presence of Ca2+ chelators (e.g., EDTA) | Ensure all buffers are free of Ca2+ chelators. | |
| High PI staining in all samples | Cells were not healthy at the start of the experiment | Use cells from a healthy, sub-confluent culture. |
| Membrane damage due to harsh treatment | Optimize cell handling and treatment conditions. |
Conclusion
This application note provides a comprehensive guide for measuring this compound-induced apoptosis using flow cytometry. By following the detailed protocol and understanding the underlying mechanism of action, researchers can effectively quantify the apoptotic effects of this NUAK2 inhibitor. The provided data table structure and troubleshooting guide will aid in the accurate analysis and interpretation of results, contributing to the evaluation of this compound as a potential therapeutic agent.
References
- 1. NUAK2 silencing inhibits the proliferation, migration and epithelial-to-mesenchymal transition of cervical cancer cells via upregulating CYFIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The AMPK-related kinase NUAK2 suppresses glutathione peroxidase 4 expression and promotes ferroptotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. NUAK2 is a critical YAP target in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing KHKI-01128 dosage for maximum cancer cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of KHKI-01128 to achieve maximum cancer cell inhibition in pre-clinical, in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of NUAK family kinase 2 (NUAK2).[1][2] NUAK2 is a serine/threonine kinase that plays a role in cancer cell survival, proliferation, and invasion.[2] By inhibiting NUAK2, this compound can suppress the downstream signaling pathways that promote cancer cell growth. Specifically, this compound has been shown to suppress the expression of target genes of the Yes-associated transcriptional regulator (YAP), a key effector of the Hippo signaling pathway.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a sensible starting concentration range for this compound in cell viability assays would be from 0.1 µM to 30 µM.[3] The half-maximal inhibitory concentration (IC50) for cell proliferation has been reported to be approximately 1.26 µM in SW480 colorectal cancer cells after 72 hours of treatment.[3] However, the optimal concentration is highly dependent on the specific cancer cell line and the duration of the experiment. A dose-response experiment is always recommended to determine the IC50 in your specific model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: How does this compound affect the Hippo signaling pathway?
A4: this compound inhibits NUAK2, which is a component of a positive feedback loop in the Hippo signaling pathway. NUAK2 can phosphorylate and inhibit LATS1, a core Hippo pathway kinase. By inhibiting NUAK2, this compound allows LATS1 to phosphorylate and inactivate the oncoprotein YAP. This leads to the cytoplasmic retention and degradation of YAP, preventing it from translocating to the nucleus and activating the transcription of genes involved in cell proliferation and survival.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| NUAK2 (biochemical assay) | N/A | 0.024 ± 0.015 µM | [3] |
| Cell Proliferation (WST assay, 72h) | SW480 | 1.26 ± 0.17 µM | [3] |
Mandatory Visualizations
References
Technical Support Center: Interpreting Off-Target Effects of KHKI-01128 in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of the NUAK2 inhibitor, KHKI-01128, in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of NUAK family kinase 2 (NUAK2), with a reported half-maximal inhibitory concentration (IC50) of 24 nM.[1] It is under investigation for its potential anticancer activities. While its primary target is NUAK2, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects.
Q2: What are off-target effects and why are they important to consider?
Off-target effects are the interactions of a drug or compound with proteins other than its intended therapeutic target. In the context of kinase inhibitors, this means the inhibition of kinases other than the primary target. Understanding the off-target profile of an inhibitor like this compound is crucial for several reasons:
-
Phenotypic Responses: The observed cellular phenotype may be a result of the compound acting on multiple targets, not just the intended kinase.[2]
-
Toxicity and Side Effects: Unintended kinase inhibition can lead to cellular toxicity and adverse side effects in a clinical setting.
Q3: How can I assess the off-target profile of this compound in my experiments?
Several approaches can be used to determine the selectivity of this compound and identify potential off-target effects:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to determine its selectivity. Services like KINOMEscan provide comprehensive data on inhibitor binding to hundreds of kinases.[3]
-
Orthogonal Assays: Use different assay formats (e.g., biochemical vs. cell-based) to confirm on-target and off-target activity.
-
Western Blotting: After treating cells with this compound, analyze the phosphorylation status of known substrates of suspected off-target kinases.
-
Phenotypic Analysis: Compare the observed cellular phenotype with the known biological functions of both the primary target and potential off-target kinases.
Q4: A recent study profiled this compound using the KINOMEscan platform. What were the key findings regarding its selectivity?
A 2024 study in Anticancer Research reported the KINOMEscan profiling of this compound. The key findings include:
-
Potent On-Target Activity: this compound demonstrated strong binding to its intended target, NUAK2, as well as the closely related NUAK1. At a concentration of 1 µM, it inhibited NUAK1 binding by over 95% and NUAK2 binding by 87%.[1][4]
-
Identified Off-Targets: The study identified a number of off-target kinases that were significantly inhibited by this compound. A related compound, KHKI-01215, was found to have a more selective profile.[1]
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the reported on-target and selected off-target activities of this compound from KINOMEscan profiling. The data is presented as "Percent of Control" (% Control), where a lower value indicates stronger binding and inhibition. A common threshold for identifying significant off-targets is a % Control value of less than 35%.
| Kinase Target | % Control at 1 µM | Classification |
| NUAK2 | 13 | On-Target |
| NUAK1 | <5 | On-Target |
| MARK1 | <35 | Off-Target |
| MARK2 | <35 | Off-Target |
| MARK3 | <35 | Off-Target |
| MARK4 | <35 | Off-Target |
| SIK2 | <35 | Off-Target |
| MELK | <35 | Off-Target |
| ... (other identified off-targets) | ... | Off-Target |
Note: This table presents a selection of the KINOMEscan data reported in Anticancer Research (2024). For a comprehensive list of all tested kinases, researchers should refer to the supplementary materials of the original publication.
Troubleshooting Guides
Issue 1: High variability in kinase assay results between replicate wells.
-
Potential Cause: Inaccurate pipetting, especially of small volumes.
-
Troubleshooting Step: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[2]
-
Potential Cause: Incomplete mixing of reagents.
-
Troubleshooting Step: Gently vortex or pipette-mix all stock solutions before preparing the master mix. Ensure thorough mixing in the assay plate after reagent addition.
-
Potential Cause: Edge effects due to evaporation in the outer wells of the microplate.
-
Troubleshooting Step: Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with sterile water or buffer to maintain humidity.[2][5]
-
Potential Cause: Compound precipitation in the assay buffer.
-
Troubleshooting Step: Visually inspect for any precipitate. Determine the solubility of this compound in your final assay buffer and ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%).[5]
Issue 2: Discrepancy between biochemical assay IC50 and cell-based assay EC50 for this compound.
-
Potential Cause: Differences in ATP concentration. Biochemical assays are often performed at low ATP concentrations, which can artificially enhance inhibitor potency compared to the high ATP environment within a cell.[2]
-
Troubleshooting Step: If possible, perform the biochemical kinase assay at a physiological ATP concentration (e.g., 1-5 mM) to better mimic cellular conditions.
-
Potential Cause: Cell permeability and efflux. This compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.
-
Troubleshooting Step: Conduct cell permeability assays or use efflux pump inhibitors to investigate this possibility.
-
Potential Cause: Off-target effects in the cellular context. The observed cellular phenotype may be a composite of inhibiting the primary target and one or more off-target kinases.
-
Troubleshooting Step: Refer to the KINOMEscan data to identify potential off-targets. Use RNAi or CRISPR to knock down the primary target and see if the phenotype is recapitulated.
Issue 3: Suspected interference of this compound with the assay technology.
-
Potential Cause: Intrinsic fluorescence or quenching properties of the compound in fluorescence-based assays.
-
Troubleshooting Step: Run a control experiment with this compound in the assay buffer without the kinase or substrate to measure its background signal.
-
Potential Cause: Inhibition of the reporter enzyme in coupled-enzyme assays (e.g., luciferase in ADP-Glo assays).
-
Troubleshooting Step: Perform the assay in the absence of the primary kinase but with all other components, including this compound, to see if the reporter enzyme activity is affected.
Experimental Protocols
Protocol 1: KINOMEscan® Profiling (General Methodology)
The KINOMEscan® assay is a competition-based binding assay. The general principle is as follows:
-
Assay Components:
-
Test compound (this compound)
-
Kinase of interest tagged with DNA
-
An immobilized, active-site directed ligand
-
-
Principle: The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Procedure:
-
The kinase is incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are reported as "Percent of Control" (% Control), where the DMSO control represents 100% binding. A lower % Control value indicates a stronger interaction between the compound and the kinase.
Protocol 2: In Vitro NUAK2 Kinase Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for a radiometric kinase assay to determine the IC50 of this compound for NUAK2.
-
Reagents:
-
Recombinant human NUAK2 enzyme
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT (dithiothreitol)
-
[γ-³²P]ATP
-
This compound serial dilutions
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a master mix containing the kinase assay buffer, DTT, and substrate.
-
Add the NUAK2 enzyme to the master mix.
-
Add serial dilutions of this compound (and a DMSO vehicle control) to the assay plate.
-
Add the enzyme/substrate mix to the plate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified NUAK2 signaling pathway showing key upstream activators and downstream effectors.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
Troubleshooting inconsistent results with KHKI-01128 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KHKI-01128, a potent inhibitor of NUAK family kinase 2 (NUAK2). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and invasion.[1] It exhibits potent anticancer activity against cell lines such as SW480 colorectal cancer cells.[1] this compound functions as an ATP-competitive inhibitor.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3] For in vivo experiments, it is best to prepare fresh working solutions daily.[3]
Q3: I am observing a discrepancy between the in-vitro IC50 and the cellular IC50 of this compound. Why might this be?
It is common to observe a difference between the biochemical (in-vitro) and cellular potency of a kinase inhibitor. Several factors can contribute to this:
-
Cellular ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase, which is typically much lower than the millimolar concentrations of ATP found within a cell. As this compound is an ATP-competitive inhibitor, the high intracellular ATP levels can outcompete the inhibitor, leading to a higher apparent IC50 in cellular assays.
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can significantly impact its effective intracellular concentration.
-
Off-Target Effects: In a cellular context, this compound may interact with other kinases or cellular components, leading to complex biological responses that differ from its effect on an isolated enzyme.[4] this compound is known to inhibit NUAK1 with high potency, which could contribute to the observed cellular phenotype.[5][6]
Troubleshooting Guides
Issue 1: High Variability in In-Vitro Kinase Assay Results
High variability between replicate wells in an in-vitro kinase assay can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure all pipettes are properly calibrated.- Use reverse pipetting for viscous solutions.- Prepare a master mix of reagents to minimize well-to-well variation. |
| Compound Precipitation | - Visually inspect the compound solution for any signs of precipitation.- Determine the solubility of this compound in your final assay buffer. It is soluble up to 10 mM in DMSO.[2] |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. |
| Plate Edge Effects | - Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. |
| Reagent Instability | - Ensure the kinase, substrate, and ATP are stored correctly and have not undergone degradation. Prepare fresh reagents when in doubt. |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., SW480 cell viability)
Inconsistent results in cellular assays can arise from a variety of biological and technical factors.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Ensure cells are healthy, viable, and within a consistent, low passage number range. SW480 cells are adherent and have an epithelial-like morphology.[7]- Regularly test for mycoplasma contamination. |
| Inconsistent Cell Seeding Density | - Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| This compound Degradation | - Prepare fresh dilutions of this compound from a trusted stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[3] |
| Off-Target Effects | - this compound is a potent inhibitor of both NUAK2 and NUAK1.[5][6] Consider that the observed phenotype may be a result of inhibiting both kinases. Use a more selective NUAK2 inhibitor as a control if available, or validate findings using genetic approaches like siRNA or CRISPR to target NUAK2 specifically. |
| Assay Readout Interference | - If using a fluorescence- or luminescence-based assay, run a control with this compound in the absence of cells to check for any intrinsic fluorescence or quenching properties of the compound. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line |
| IC50 (NUAK2) | 0.024 µM (24 nM)[1][2] | In-vitro kinase assay | N/A |
| IC50 (Cell Proliferation) | 1.26 µM[1][2] | Cell-based viability assay | SW480 |
| KINOMEscan Binding (% of control @ 1µM) | NUAK1: >95% inhibitionNUAK2: 87% inhibition | KINOMEscan | N/A |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is a general guideline for a TR-FRET assay to measure this compound activity against NUAK2. Optimization of kinase and substrate concentrations is recommended.
-
Reagent Preparation:
-
Prepare a 2X stock of NUAK2 enzyme and a 2X stock of the appropriate substrate in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X stock of ATP in kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute into the kinase reaction buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the 2X NUAK2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 4X ATP/substrate mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a 2X stop/detection solution containing EDTA and the appropriate TR-FRET reagents (e.g., a europium-labeled anti-phospho antibody and an Alexa Fluor 647-labeled tracer).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
SW480 Cell Viability Assay (MTT-based)
This protocol outlines a cell viability assay using the SW480 cell line.
-
Cell Seeding:
-
Harvest and count SW480 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium (e.g., Leibovitz's L-15 Medium with 10% fetal bovine serum) in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Simplified NUAK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SW480 Cell Line - Creative Biogene [creative-biogene.com]
How to minimize KHKI-01128 cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of KHKI-01128 in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of NUAK family kinase 2 (NUAK2), with a reported half-maximal inhibitory concentration (IC50) of 0.024 μM.[1][2][3][4] By inhibiting NUAK2, this compound can suppress the Hippo/YAP signaling pathway, which is often dysregulated in cancer, leading to decreased cancer cell proliferation and induction of apoptosis.[2][3]
Q2: Why might this compound exhibit cytotoxicity in non-cancerous cells?
A2: While this compound is targeted against NUAK2, a kinase implicated in cancer, NUAK kinases also play roles in normal cellular processes.[5] Off-target effects, where the inhibitor affects other kinases or cellular pathways, can also contribute to cytotoxicity in non-cancerous cells.[6][7][8] KINOMEscan profiling has shown that this compound can inhibit NUAK1 in addition to NUAK2.[2][5] Cytotoxicity in normal cells is a common challenge with chemotherapeutic agents that target fundamental cellular processes like cell division.[9]
Q3: What are the general strategies to minimize the cytotoxicity of a compound in non-cancerous cells?
A3: Several strategies can be employed to reduce off-target cytotoxicity. These include:
-
Combination Therapy: Using lower concentrations of this compound in combination with other therapeutic agents can achieve a synergistic effect against cancer cells while minimizing toxicity to normal cells.[10][11]
-
Dose Optimization: Conducting careful dose-response studies to determine the lowest effective concentration of this compound is crucial.
-
Targeted Drug Delivery: Encapsulating this compound in a nanoparticle-based delivery system that specifically targets cancer cells can reduce systemic exposure and toxicity to healthy tissues.[11]
-
Selective Protection of Normal Cells: Co-administration of agents that selectively protect normal cells from the cytotoxic effects of the primary drug is an emerging strategy.[10]
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A4: Standard in vitro cytotoxicity assays can be used to quantify the effect of this compound on cell viability. Commonly used methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[12][13]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, indicating cell death.[14][15]
-
Flow Cytometry with Viability Dyes: Allows for the quantitative analysis of live, apoptotic, and necrotic cells.[16]
Troubleshooting Guides
Problem: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
| Potential Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your specific non-cancerous cell line. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells.[13] |
| Off-Target Effects | Consider using a more selective NUAK2 inhibitor if available, or explore combination therapies to use a lower concentration of this compound. KHKI-01215 is another NUAK2 inhibitor with a better selectivity profile.[5] |
| Cell Line Sensitivity | Test this compound on a panel of different non-cancerous cell lines from various tissues to assess if the observed cytotoxicity is cell-type specific.[17] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and adhere to the manufacturer's storage and handling guidelines.[1][13] |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound. It is important to note the current lack of published data on its cytotoxicity in non-cancerous cell lines. Researchers are encouraged to determine these values experimentally.
| Target/Cell Line | Assay Type | IC50 Value |
| NUAK2 (enzyme) | TR-FRET Assay | 0.024 ± 0.015 µM |
| SW480 (colorectal cancer) | Cell Proliferation Assay | 1.26 ± 0.17 µM |
| Non-Cancerous Cell Lines | Cell Viability/Cytotoxicity Assay | Data not currently available |
Data sourced from Lee et al., 2024.[2][3]
Experimental Protocols
1. Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Materials:
-
Cancerous and non-cancerous cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Protocol for Evaluating Synergistic Effects
This protocol can be used to assess if combining this compound with another compound can reduce its cytotoxic concentration while maintaining efficacy.
-
Procedure:
-
Determine the IC50 values of this compound and the second compound individually in both cancerous and non-cancerous cells.
-
Create a dose-response matrix by treating cells with various concentrations of this compound and the second compound, both alone and in combination.
-
After the desired incubation period, assess cell viability using a standard cytotoxicity assay (e.g., MTT).
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizations
Caption: this compound inhibits NUAK2, impacting the Hippo/YAP pathway.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crispr-Cas9 Off-Target Effects [acemate.ai]
- 7. Kinetic basis for Cas12a off-target discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic basis for Cas12a off-target discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
Stability of KHKI-01128 in different experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the investigational compound KHKI-01128. It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment to avoid issues from repeated freeze-thaw cycles.[1] DMSO is hygroscopic and can absorb moisture, which may affect the stability of the compound over time.[2]
Q2: My this compound is precipitating when I dilute it into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules.[2] Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid it causing the compound to precipitate.[3]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[2]
-
Use a different solvent system: Consider a co-solvent system or a formulation with excipients to improve solubility.[2]
Q3: I am observing a loss of this compound activity in my cell culture experiments over time. What could be the cause?
A3: Loss of compound activity in cell culture can stem from several factors, including chemical degradation, enzymatic degradation by cellular components, or non-specific binding to plasticware or proteins in the culture medium.[1] It is also possible that the cells are metabolizing this compound into an inactive form.[1]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound in your experimental setup, you can perform a time-course experiment. Incubate the compound in your assay medium for different durations (e.g., 0, 6, 12, 24 hours) and then measure its concentration or activity at each time point. A decrease in concentration or activity over time is indicative of instability. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the amount of the compound remaining.[3][4]
Q5: What are forced degradation studies and are they necessary for this compound?
A5: Forced degradation, or stress testing, involves exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values.[5][6][7] These studies are crucial in pharmaceutical development to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[5][8][9] This information is vital for formulation development, packaging decisions, and defining storage conditions.[9]
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Assays
| Potential Cause | Troubleshooting Steps |
| Improper Sample Handling | Ensure consistent and appropriate sample handling procedures. Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| Inconsistent Media Preparation | Use the same source and lot of media, serum, and supplements for all experiments to minimize variability.[1] |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing.[1] |
| Pipetting Errors | Use calibrated pipettes and be meticulous when preparing dilutions and adding reagents.[10] |
Issue 2: Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | The new peaks may be degradation products of this compound. This can be confirmed by performing forced degradation studies to intentionally generate these products.[7][8] |
| Interaction with Excipients | If you are working with a formulation, this compound may be interacting with the excipients.[11] Analyze the excipients separately to identify any interfering peaks. |
| Contamination | Ensure all solvents, buffers, and vials are clean and free of contaminants. |
| Media Components | Some components of the cell culture media may interfere with the analysis. Run a media-only blank to identify any background peaks. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer to be tested.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the test solution for HPLC analysis. This will serve as the 100% reference point.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample. Plot the percentage of remaining compound against time to determine the stability profile.
Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 48 hours
| Solvent | Initial Concentration (µM) | Concentration after 48h (µM) | % Remaining |
| DMSO | 100 | 99.5 | 99.5% |
| Ethanol | 100 | 92.1 | 92.1% |
| PBS (pH 7.4) | 100 | 75.3 | 75.3% |
| Acetonitrile | 100 | 98.7 | 98.7% |
Table 2: Temperature Stability of this compound in PBS (pH 7.4) for 24 hours
| Temperature | Initial Concentration (µM) | Concentration after 24h (µM) | % Remaining |
| 4°C | 50 | 48.9 | 97.8% |
| 25°C (Room Temp) | 50 | 41.2 | 82.4% |
| 37°C | 50 | 32.5 | 65.0% |
| 50°C | 50 | 15.8 | 31.6% |
Table 3: pH Stability of this compound in Aqueous Buffers at 37°C for 12 hours
| pH | Buffer System | Initial Concentration (µM) | Concentration after 12h (µM) | % Remaining |
| 3.0 | Citrate Buffer | 20 | 11.4 | 57.0% |
| 5.0 | Acetate Buffer | 20 | 16.8 | 84.0% |
| 7.4 | Phosphate Buffer | 20 | 18.2 | 91.0% |
| 9.0 | Borate Buffer | 20 | 15.1 | 75.5% |
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Resistance to KHKI-01128 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to the NUAK2 inhibitor, KHKI-01128.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to this compound, a NUAK2 inhibitor, can arise from various molecular alterations. Since NUAK2 is a negative regulator of the Hippo signaling pathway, resistance mechanisms often involve the reactivation of its downstream effectors, YAP and TAZ.[1][2] Potential mechanisms include:
-
Bypass tracks: Activation of signaling pathways that can activate YAP/TAZ independently of NUAK2. This can include upregulation of other kinases or alterations in upstream Hippo pathway components.[3][4][5]
-
Upregulation of YAP/TAZ targets: Increased expression of pro-survival and anti-apoptotic genes downstream of YAP/TAZ can render cells less dependent on NUAK2 inhibition for survival.[6][7]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration.
-
Target mutation: Although not yet reported for this compound, mutations in the NUAK2 kinase domain could potentially reduce the binding affinity of the inhibitor. A mutation in the related NUAK1 kinase (A195T) has been shown to confer resistance to other NUAK inhibitors.[8]
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: A systematic approach is recommended to identify the specific resistance mechanism:
-
Confirm Resistance: Perform a dose-response curve with this compound to confirm the shift in IC50 compared to the parental, sensitive cell line.
-
Assess YAP/TAZ Activity: Measure the nuclear localization and expression levels of YAP and TAZ via immunofluorescence and Western blotting. Increased nuclear YAP/TAZ in the presence of this compound suggests pathway reactivation.
-
Analyze Downstream Targets: Use qPCR or Western blotting to check the expression of known YAP/TAZ target genes involved in cell proliferation and survival (e.g., CTGF, CYR61, AXL).[3][5]
-
Sequence NUAK2: Sequence the NUAK2 gene in your resistant cell line to identify potential mutations in the kinase domain.
-
Investigate Bypass Pathways: Use phosphoprotein arrays or targeted Western blotting to investigate the activation status of other signaling pathways that can activate YAP/TAZ, such as KRAS, EGFR, and Src pathways.[3][5][9]
Q3: What are some strategies to overcome resistance to this compound?
A3: Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy: This is a highly promising approach.
-
With Chemotherapy: Combining this compound with standard chemotherapeutic agents like gemcitabine (B846) or cisplatin (B142131) has shown synergistic effects in preclinical models of pancreatic cancer.[10]
-
With other Targeted Therapies: If a bypass pathway is identified, co-treatment with an inhibitor of that pathway (e.g., an EGFR inhibitor if the EGFR pathway is activated) can restore sensitivity.[3][5] Combining inhibitors of YAP/TAZ with KRAS inhibitors has also been shown to be effective.[6][7][9]
-
-
Direct YAP/TAZ Inhibition: Although direct inhibitors are still under development, compounds like Verteporfin can disrupt the YAP-TEAD interaction and may help overcome resistance.[3][11]
-
Gene Knockdown: Using siRNA or shRNA to deplete key components of the resistance mechanism (e.g., YAP/TAZ or a specific bypass kinase) can validate their role and potentially re-sensitize cells to this compound.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed with this compound Treatment
| Possible Cause | Suggested Solution |
| Upregulation of anti-apoptotic proteins | Perform Western blot analysis for key anti-apoptotic proteins like BCL-2, BCL-xL, and Mcl-1. Consider co-treatment with a BCL-2 family inhibitor (e.g., Venetoclax). |
| Activation of pro-survival signaling pathways | Screen for activation of alternative survival pathways such as PI3K/AKT or MAPK using phospho-specific antibodies. If a pathway is activated, test a combination of this compound with an inhibitor of that pathway. |
| Reduced drug accumulation | Use a fluorescently labeled version of this compound (if available) or perform mass spectrometry to measure intracellular drug concentration. If reduced, investigate the expression of ABC transporters like ABCB1 (MDR1) and ABCG2. Consider co-treatment with an ABC transporter inhibitor. |
Problem 2: Continued Cell Proliferation Despite this compound Treatment
| Possible Cause | Suggested Solution |
| Reactivation of YAP/TAZ signaling | Analyze nuclear vs. cytoplasmic levels of YAP/TAZ by immunofluorescence or subcellular fractionation followed by Western blot. Increased nuclear localization suggests pathway reactivation. |
| Mutation in NUAK2 | Sequence the NUAK2 gene to identify potential resistance mutations. If a mutation is found, consider if other NUAK inhibitors with different binding modes are available. |
| Cell cycle checkpoint alterations | Perform cell cycle analysis by flow cytometry. If cells are bypassing G1 arrest, investigate the expression and phosphorylation status of key cell cycle regulators like CDK4/6 and Cyclin D1. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | NUAK2 | 0.024 ± 0.015 | SW480 | Potent inhibitory activity | [3] |
| This compound | - | 1.26 ± 0.17 | SW480 | Suppression of cell proliferation | [3] |
Key Experimental Protocols
Protocol 1: Western Blot for YAP/TAZ Nuclear Translocation
-
Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentration and time points. Include a vehicle control.
-
Subcellular Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a hypertonic buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against YAP, TAZ, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (and any combination drug). Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Procedure (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound action and potential resistance pathways.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. NUAK Inhibitors as Therapeutics for Cancer and Fibrosis | Research & Innovation [research.utoronto.ca]
- 2. portlandpress.com [portlandpress.com]
- 3. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of YAP/TAZ transcriptional regulators in resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis [insight.jci.org]
- 7. YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
KHKI-01128 Assay Validation and Quality Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the NUAK2 inhibitor, KHKI-01128. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control measures to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor of NUAK Family Kinase 2 (NUAK2), a serine/threonine kinase.[1][2] It has demonstrated anti-cancer activity in colorectal cancer cells by suppressing cell proliferation and inducing apoptosis.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the kinase activity of NUAK2. NUAK2 is a component of the Hippo signaling pathway, and its inhibition by this compound leads to the suppression of the downstream effector, Yes-associated protein (YAP).
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[2]
Q4: In which assays has this compound been characterized?
A4: The activity of this compound has been evaluated using several key assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase inhibition, KINOMEscan for selectivity profiling, and cell-based assays to measure viability and apoptosis.[3]
Q5: What are the known IC50 values for this compound?
A5: The half-maximal inhibitory concentration (IC50) of this compound for NUAK2 is approximately 0.024 µM.[1][2] In cell-based assays using SW480 colorectal cancer cells, it suppresses cell proliferation with an IC50 of 1.26 ± 0.17 µM.[3]
Assay Validation and Quality Control
Robust assay validation and stringent quality control are paramount for obtaining reliable and reproducible data.
Key Quality Control Measures in Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Cell Line Authentication | Perform Short Tandem Repeat (STR) analysis upon receipt and every 3-6 months. | Ensures the identity of the cell line and prevents cross-contamination.[4][5] |
| Mycoplasma Testing | Test for mycoplasma contamination monthly using PCR or a luminescence-based kit. | Mycoplasma can alter cellular physiology and affect experimental outcomes.[5][6] |
| Cell Viability | Maintain cell viability above 90% prior to starting an experiment. | Poor cell health can lead to inconsistent and unreliable results. |
| Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to phenotypic and genotypic drift.[4] |
| Reagent Quality | Use high-quality, certified reagents and maintain a detailed log of batch numbers. | Ensures consistency and traceability of experimental components. |
| Environmental Monitoring | Regularly monitor incubators for temperature and CO2 levels, and clean cell culture hoods routinely. | A stable and sterile environment is crucial for healthy cell cultures. |
Troubleshooting Guides
Troubleshooting Flowchart: Cell-Based Assays
This flowchart provides a step-by-step guide to resolving common issues encountered during cell-based assays with this compound.
Caption: A step-by-step guide to troubleshooting common issues in cell-based assays.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty. |
| Low signal or poor sensitivity | Insufficient cell number, suboptimal reagent concentration, or incorrect incubation time. | Optimize cell seeding density and reagent concentrations. Perform a time-course experiment to determine the optimal endpoint. |
| Compound interference | The compound may have intrinsic fluorescence or absorbance, or it may inhibit the reporter enzyme (e.g., luciferase). | Run controls with the compound in cell-free media to check for interference.[7][8] If using a luciferase-based assay, perform a counterscreen with purified luciferase.[9][10] |
| Inconsistent IC50 values | Changes in cell passage number, serum batch, or compound stability. | Use cells from a consistent passage number range. Test each new batch of serum. Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Unexpected cell morphology | Solvent toxicity (e.g., DMSO) or compound-induced cytotoxicity. | Ensure the final solvent concentration is low and consistent across all wells (typically ≤ 0.5%). Use microscopy to observe cells for signs of stress or death. |
Experimental Protocols
Protocol 1: TR-FRET Kinase Assay for IC50 Determination
This protocol is for determining the in vitro inhibitory activity of this compound against NUAK2.
Materials:
-
Recombinant NUAK2 enzyme
-
Fluorescently labeled substrate peptide
-
ATP
-
This compound
-
Assay buffer
-
Stop solution (e.g., EDTA)
-
TR-FRET detection reagents (e.g., LanthaScreen™)
-
Low-volume, black 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a solution of NUAK2 enzyme and the substrate peptide in assay buffer. Add 5 µL of this mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for NUAK2.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the stop solution containing the TR-FRET detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the log of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., SW480)
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11][12][13]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer within one hour.
Signaling Pathway and Experimental Workflow Diagrams
NUAK2-YAP Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits NUAK2, leading to the activation of LATS1/2, phosphorylation and cytoplasmic retention of YAP/TAZ, and subsequent downregulation of target gene expression.
Experimental Workflow for this compound Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. assayquant.com [assayquant.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. absbio.com [absbio.com]
- 6. researchgate.net [researchgate.net]
- 7. kumc.edu [kumc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. static.igem.org [static.igem.org]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Addressing variability in KHKI-01128 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing KHKI-01128 in their experiments. The information provided is intended to help address potential variability in experimental outcomes and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small-molecule inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and senescence. It exhibits inhibitory activity against NUAK2 with a reported half-maximal inhibitory concentration (IC50) of approximately 0.024 µM.
Q2: What are the known off-target effects of this compound?
A significant factor to consider when interpreting experimental results is that this compound is not entirely selective for NUAK2. It has been shown to potently inhibit NUAK family kinase 1 (NUAK1) as well. This cross-reactivity is a critical source of potential experimental variability and may lead to phenotypes that are not solely dependent on NUAK2 inhibition.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability and to minimize variability, this compound stock solutions should be prepared and stored as follows:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a concentrated stock solution.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: How do I prepare this compound for in vivo studies?
For in vivo administration, a fresh working solution should be prepared on the day of use. A common formulation involves a multi-step process:
-
Start with a concentrated DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and ensure the solution is homogeneous.
-
Finally, add saline to reach the desired final concentration.
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Variability in Biochemical Kinase Assays (e.g., TR-FRET)
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions. |
| ATP Concentration | The inhibitory potency of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. Use a consistent ATP concentration, ideally at or near the Km for NUAK2, across all experiments. |
| Enzyme Activity | Ensure the NUAK2 enzyme is of high quality and has consistent activity. Use a standardized lot of enzyme and handle it according to the manufacturer's recommendations. |
| Assay Conditions | Maintain consistent incubation times and temperatures. The kinase reaction with this compound is typically performed at room temperature. |
| Potential Cause | Recommended Solution |
| Reagent Concentration | Optimize the concentrations of the donor and acceptor fluorophores, as well as the kinase and substrate. |
| Buffer Composition | Ensure the assay buffer is compatible with the TR-FRET system and does not contain interfering substances. |
| Plate Type | Use low-volume, black microplates to minimize background fluorescence and well-to-well variability. |
Variability in Cell-Based Assays (e.g., Cell Viability in SW480 cells)
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use SW480 cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. A common starting point for SW480 cells in a 96-well plate is between 5,000 and 10,000 cells per well. |
| Treatment Duration | Use a consistent treatment duration. For this compound in SW480 cells, IC50 values are often determined after 48 or 72 hours of treatment. |
| Serum Concentration | The presence of serum proteins can affect the apparent activity of small molecules. Use a consistent serum concentration in your culture medium for all experiments. |
| Off-Target Effects on NUAK1 | Be aware that the observed effect on cell viability may be due to the combined inhibition of NUAK1 and NUAK2. Consider using genetic approaches (e.g., siRNA) to dissect the specific roles of each kinase. |
| Potential Cause | Recommended Solution |
| Treatment Time | The effect of this compound on downstream signaling can be time-dependent. For analyzing changes in YAP phosphorylation and target gene expression in SW480 cells, consider time points such as 12 and 24 hours. |
| Antibody Quality | Use validated antibodies for detecting phosphorylated and total protein levels of key signaling molecules (e.g., p-YAP, YAP, ANKRD1, CCN1). |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all samples. |
| NUAK1 Inhibition | The observed signaling changes may be influenced by NUAK1 inhibition. NUAK1 is also known to be involved in pathways that can impact cell proliferation and survival. |
Experimental Protocols
Biochemical TR-FRET Kinase Assay for NUAK2 Inhibition
This protocol is a representative method for determining the IC50 of this compound against NUAK2.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the final desired concentrations.
-
Prepare a solution containing NUAK2 kinase and the appropriate substrate in assay buffer.
-
Prepare an ATP solution in assay buffer at a concentration close to the Km for NUAK2.
-
-
Assay Procedure:
-
In a low-volume, black 384-well plate, add the this compound dilutions.
-
Add the NUAK2 kinase/substrate solution to initiate the reaction.
-
Add the ATP solution to start the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a phosphorylation-specific antibody labeled with a TR-FRET donor and an acceptor molecule.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
SW480 Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for assessing the effect of this compound on the viability of SW480 colorectal cancer cells.
-
Cell Seeding:
-
Seed SW480 cells in a 96-well plate at a density of approximately 8,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of NUAK2-YAP Signaling
This protocol outlines the steps to investigate the effect of this compound on the NUAK2-YAP signaling pathway in SW480 cells.
-
Cell Treatment:
-
Seed SW480 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 12 or 24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-YAP, YAP, ANKRD1, CCN1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
Visualizations
Caption: Simplified NUAK2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting experimental variability.
Caption: Impact of this compound's off-target inhibition of NUAK1 on experimental outcomes.
References
Best practices for long-term storage of KHKI-01128
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of the NUAK2 inhibitor, KHKI-01128.
Troubleshooting and Storage Guide
Proper storage of this compound is critical to ensure its stability and efficacy in experiments. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a dry environment. Protect from light. |
| 4°C | Short-term | For immediate use. Protect from moisture and light. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months | Aliquot into single-use vials. Less ideal than -80°C for long-term stability. |
Frequently Asked Questions (FAQs)
Q1: My this compound powder appears clumpy. Is it still usable?
A1: Clumping of the powder can indicate moisture absorption. While the compound may still be usable, it is crucial to ensure accurate weighing. For best results, dry the compound under a vacuum to remove excess moisture. If you observe significant changes in color or texture, it is advisable to use a fresh batch.
Q2: I see precipitation in my DMSO stock solution after thawing. What should I do?
A2: Precipitation can occur, especially with repeated freeze-thaw cycles.[1] To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate the solution.[1] Before use, visually inspect the solution to ensure all precipitate has dissolved. To prevent this, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How should I prepare working solutions of this compound for in vitro experiments?
A3: For in vitro experiments, it is common to use DMSO as the solvent for the initial stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It's important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity. Always prepare the final working solution fresh for each experiment.
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical reagent, it is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly with water. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Below are detailed methodologies for key experiments involving NUAK2 inhibitors, adapted for this compound based on protocols for similar compounds.
In Vitro NUAK2 Kinase Assay
This assay determines the inhibitory activity of this compound against the NUAK2 enzyme.
-
Reaction Setup : In a 96-well plate, combine recombinant NUAK2 enzyme, the substrate Sakamototide (200 µM), and [γ-³²P]ATP (100 µM) in a kinase reaction buffer.
-
Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture. Include a DMSO-only control.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination : Stop the reaction by adding EDTA.
-
Detection : Spot the reaction mixture onto a phosphocellulose filter membrane. After washing, quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitory activity of this compound.
Western Blot Analysis for NUAK2 Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of downstream targets of NUAK2.
-
Cell Treatment : Treat cancer cell lines (e.g., SW480) with various concentrations of this compound for a specified duration.
-
Cell Lysis : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against phosphorylated MYPT1 (a NUAK2 substrate) and total MYPT1.
-
Detection : After incubation with a secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated MYPT1 to total MYPT1 indicates inhibition of NUAK2 activity.[3]
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment : Measure cell viability using a suitable method, such as the crystal violet staining method or an MTT assay.[3] The results will indicate the concentration at which this compound inhibits cell growth.
Visualizations
Caption: Troubleshooting workflow for common this compound storage issues.
References
Validation & Comparative
A Head-to-Head Comparison of KHKI-01128 and KHKI-01215 in NUAK2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two novel NUAK family kinase 2 (NUAK2) inhibitors, KHKI-01128 and KHKI-01215. This analysis is based on experimental data from in vitro studies and is intended to inform research and development decisions.
NUAK2 is a promising therapeutic target in oncology due to its role in cancer cell survival, proliferation, and invasion.[1][2] Both this compound and KHKI-01215 have emerged as potent inhibitors of NUAK2, demonstrating significant anticancer properties.[1][2] This guide offers a detailed examination of their comparative efficacy and mechanisms of action.
Quantitative Performance Analysis
The inhibitory activities of this compound and KHKI-01215 against NUAK2 and their effects on cancer cell proliferation have been quantitatively assessed. The data, summarized in the table below, indicates that while both compounds are potent, this compound exhibits greater potency in both enzymatic and cellular assays.
| Parameter | This compound | KHKI-01215 | Reference: WZ4003 |
| NUAK2 Inhibition (IC50) | 0.024 ± 0.015 μM[1][2] | 0.052 ± 0.011 μM[1][2] | 0.48 ± 0.07 μM[2] |
| SW480 Cell Viability (IC50) | 1.26 ± 0.17 μM[1][2] | 3.16 ± 0.30 μM[1][2] | 5.51 ± 0.84 μM[2] |
Mechanism of Action and Cellular Effects
Both this compound and KHKI-01215 exert their anticancer effects by inhibiting NUAK2, which leads to the suppression of the YAP signaling pathway.[3][4] This is a critical pathway involved in cell proliferation and apoptosis.[2] Experimental evidence demonstrates that both compounds induce apoptosis in SW480 colorectal cancer cells.[1]
Gene Set Enrichment Analysis (GSEA) revealed that both inhibitors effectively suppress the expression of YAP target genes.[1][2] this compound treatment led to the downregulation of 218 YAP target gene transcripts, while KHKI-01215 treatment resulted in the downregulation of 137 transcripts.[1][2] Notably, the expression of ANKRD1 and CCN1, YAP target genes associated with promoting cell survival, was significantly downregulated by both inhibitors.[1][2] This suppression of YAP signaling and its target genes contributes to the induction of apoptosis, as evidenced by the increased expression of cleaved PARP, an apoptosis marker.[1]
Kinase Selectivity Profile
While both compounds are potent NUAK2 inhibitors, their selectivity profiles across the kinome differ. KINOMEscan binding assays showed that this compound, at a concentration of 1 μM, inhibited ligand binding to NUAK1 by over 95% and to NUAK2 by 87%, indicating robust binding to both NUAK isoforms.[5][6][7] In contrast, KHKI-01215 is suggested to have a better selectivity profile, binding to fewer kinases in a panel of 410 when screened at 1 μM.[6]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare this compound and KHKI-01215.
NUAK2 Enzyme Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
The inhibitory effects of the compounds on NUAK2 activity were assessed using a TR-FRET-based assay. The kinase reaction was performed at room temperature, and after the reaction, a detection mixture was added. The plates were incubated for one hour before reading the TR-FRET signal. The known NUAK2 inhibitor WZ4003 was used as a reference compound.[2][6]
Cell Viability Assay
SW480 cells, which express NUAK2, were treated with various concentrations of this compound, KHKI-01215, or WZ4003 for 72 hours. Cell viability was then measured to determine the half-maximal inhibitory concentration (IC50) for each compound.[2]
Apoptosis Assay
To evaluate the induction of apoptosis, SW480 cells were treated with the inhibitors or a DMSO control for 24 hours. The proportion of apoptotic and necrotic cells was then quantified to assess the cell death mechanism.[1]
Western Blotting
The expression levels of key proteins in the YAP signaling pathway, such as YAP and the apoptosis marker cleaved PARP, were analyzed by western blotting. SW480 cells were treated with the inhibitors or a reference compound for 24 hours before cell lysates were collected for analysis.[1]
Gene Set Enrichment Analysis (GSEA)
To understand the broader impact of NUAK2 inhibition on gene expression, RNA sequencing was performed on SW480 cells treated with the inhibitors. GSEA was then used to determine if there was a statistically significant, concordant difference in the expression of genes within the YAP signaling pathway.[1][2]
Visualizing the NUAK2-YAP Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Figure 1: The NUAK2-YAP signaling pathway and the point of inhibition by KHKI compounds.
Figure 2: Workflow of the key in vitro experiments performed to compare the two inhibitors.
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of KHKI-01128 and WZ4003 in Targeting NUAK Kinases
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of two prominent NUAK kinase inhibitors, KHKI-01128 and WZ4003. This analysis is supported by experimental data on their biochemical potency and cellular activity, alongside detailed experimental protocols and signaling pathway visualizations.
This compound and WZ4003 are both potent inhibitors of the NUAK (NUAK family SNF1-like kinase) family of serine/threonine kinases, which are key regulators of cellular processes such as cell adhesion, polarity, and proliferation. Both compounds have been shown to target NUAK1 and NUAK2, albeit with differing potencies. Notably, recent studies have highlighted this compound as a particularly potent inhibitor of NUAK2, a promising target in cancer therapeutics due to its role in cancer cell survival and proliferation.
At a Glance: Performance Comparison
| Parameter | This compound | WZ4003 |
| Target(s) | NUAK1 and NUAK2 | NUAK1 and NUAK2 |
| NUAK1 IC50 | Not explicitly stated, but high binding affinity | 20 nM[1][2][3] |
| NUAK2 IC50 | 24 nM[4][5] | 100 nM[1][2][3] |
| Cell Proliferation IC50 (SW480 cells) | 1.26 ± 0.17 µM[5][6][7] | Not explicitly reported in SW480 cells, used as a control agent[5] |
| Primary Indication in Research | Colorectal Cancer | General NUAK kinase research, various cancers |
In-Depth Efficacy Analysis
Biochemical assays have demonstrated that this compound is a more potent inhibitor of NUAK2 compared to WZ4003. Specifically, in a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, this compound exhibited an IC50 value of 24 nM against NUAK2, while WZ4003 showed an IC50 of 100 nM.[1][2][3][4]
In cellular assays, this compound has shown significant anti-proliferative effects in SW480 colorectal cancer cells, with a half-maximal inhibitory concentration (IC50) of 1.26 µM.[5][6][7] Furthermore, studies have indicated that this compound induces apoptosis in these cells. While WZ4003 has also been shown to inhibit cell proliferation and migration in other cell lines like U2OS and mouse embryonic fibroblasts (MEFs), a direct comparative IC50 value in SW480 cells is not as readily available, as it is often used as a reference compound in studies focusing on newer inhibitors like this compound.[1][5]
A KINOMEscan binding assay revealed that at a concentration of 1 µM, this compound robustly binds to both NUAK1 (inhibiting bead-bound ligand binding by over 95%) and NUAK2 (87% inhibition).[4] This suggests that while it is a potent NUAK2 inhibitor, it also has significant activity against NUAK1.
Signaling Pathways
Both this compound and WZ4003 exert their effects by inhibiting NUAK kinases, which are integral components of at least two major signaling pathways: the LKB1-AMPK pathway and the Hippo-YAP pathway.
The diagram below illustrates the general experimental workflow for comparing the efficacy of this compound and WZ4003.
NUAK kinases are activated by the tumor suppressor kinase LKB1. Once activated, NUAK1 can phosphorylate Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn regulates cell adhesion and migration.
NUAK2 has been identified as a critical target of the Hippo-YAP pathway, a key regulator of organ size and cell proliferation. NUAK2 can participate in a feedback loop to maximize the activity of YAP, a transcriptional co-activator that promotes cell growth.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against NUAK2.
-
Principle: The assay measures the inhibition of NUAK2 kinase activity by quantifying the phosphorylation of a substrate peptide. The detection is based on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity, which occurs when the substrate is phosphorylated.
-
Protocol:
-
The kinase reactions are conducted at room temperature in a suitable assay buffer.
-
This compound, WZ4003, or a DMSO control is incubated with the NUAK2 enzyme and a biotinylated substrate peptide in the presence of ATP.
-
After the kinase reaction, a detection mixture containing a europium-labeled anti-phosphoserine antibody (donor) and streptavidin-allophycocyanin (acceptor) is added.
-
The plates are incubated for 1 hour to allow for the binding of the detection reagents.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The IC50 values are calculated from the concentration-dependent inhibition curves.[4]
-
KINOMEscan® Kinase Profiling
This assay is used to assess the selectivity of the inhibitors against a broad panel of kinases.
-
Principle: This is a competition binding assay that quantifies the ability of a compound to bind to the active site of a kinase. The amount of kinase captured on a solid support in the presence of the test compound is measured by quantitative PCR of a DNA tag fused to the kinase.
-
Protocol:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound (this compound or WZ4003) are combined.
-
The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the inhibitor compared to a DMSO control.
-
Cell Proliferation (WST-1) Assay
This assay measures the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Principle: The water-soluble tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Protocol:
-
SW480 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound, WZ4003, or a DMSO control for a specified period (e.g., 72 hours).[5]
-
Following treatment, the WST-1 reagent is added to each well, and the plates are incubated for a few hours.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
The IC50 values are determined from the dose-response curves.
-
Colony Formation Assay
This assay assesses the long-term effect of the inhibitors on the ability of single cells to form colonies.
-
Protocol:
-
SW480 cells are seeded at a low density in 6- or 12-well plates.
-
The cells are treated with different concentrations of this compound, WZ4003, or a DMSO control.
-
The cells are then cultured for an extended period (e.g., 14 days) to allow for colony formation.[5]
-
After the incubation period, the colonies are fixed and stained with crystal violet.
-
The number and size of the colonies are quantified to determine the inhibitory effect of the compounds on cell survival and proliferation.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with the inhibitors.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
SW480 cells are treated with this compound, WZ4003, or a DMSO control for a specified time (e.g., 24 hours).
-
The cells are harvested and washed with a binding buffer.
-
The cells are then stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of KHKI-01128's anti-cancer effects in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of KHKI-01128, a potent NUAK2 inhibitor. The document summarizes key experimental data, details relevant methodologies, and contextualizes its performance against alternative compounds, offering valuable insights for cancer research and drug development.
Performance Overview and Comparison
This compound has demonstrated significant anti-cancer properties, primarily validated in the SW480 colorectal cancer cell line. Its primary mechanism of action involves the inhibition of NUAK family kinase 2 (NUAK2), a critical component in cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and a comparable NUAK inhibitor, WZ4003, across different parameters and cell lines. This comparative data highlights the potency of this compound and the broader effects of NUAK inhibition.
Table 1: this compound Inhibitory Activity
| Compound | Target/Process | Cell Line | IC50 Value | Reference |
| This compound | NUAK2 Enzyme Activity | - | 0.024 ± 0.015 µM | [1] |
| Cell Proliferation | SW480 (Colorectal) | 1.26 ± 0.17 µM | [1] |
Table 2: Comparative NUAK Inhibitor (WZ4003) Activity in Various Cell Lines
| Compound | Target | Cell Line | IC50 Value | Reference |
| WZ4003 | NUAK1 | - | 20 nM | [2][3] |
| NUAK2 | - | 100 nM | [2][3] | |
| Cell Proliferation | U2OS (Osteosarcoma) | Not specified, but effective | [2] | |
| Cell Proliferation | HCT116 (Colorectal) | Not specified, but effective | [4] | |
| Cell Proliferation | SW480 (Colorectal) | Not specified, but effective | [4] |
Note: While direct comparative data for this compound in multiple cell lines is limited in the reviewed literature, studies on NUAK2's role suggest its inhibition could be a viable strategy in other cancers, including breast, lung, and bladder cancer, where NUAK2 is often upregulated and implicated in tumor progression.[5][6]
Mechanism of Action: The NUAK2-YAP Signaling Pathway
This compound exerts its anti-cancer effects by targeting the NUAK2 kinase. NUAK2 is a key regulator of the Hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis. Specifically, NUAK2 can inhibit the LATS1/2 kinase, which in turn leads to the activation of the transcriptional co-activator YAP. Activated YAP translocates to the nucleus and promotes the expression of genes that drive cell proliferation and inhibit apoptosis.
By inhibiting NUAK2, this compound prevents the inactivation of LATS1/2. Active LATS1/2 then phosphorylates YAP, leading to its cytoplasmic retention and degradation, thereby suppressing the expression of YAP target genes and inducing apoptosis.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of NUAK2: A novel prognostic marker in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KHKI-01128: A Comparative Analysis of its Selectivity Profile Against Other NUAK Inhibitors
For Immediate Release
This guide provides a detailed comparison of the kinase selectivity profile of KHKI-01128 with other known NUAK inhibitors, namely WZ4003 and HTH-01-015. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research. All quantitative data is supported by experimental methodologies.
Introduction to NUAK Inhibitors
NUAK family kinases, NUAK1 (ARK5) and NUAK2 (SNARK), are members of the AMP-activated protein kinase (AMPK) family.[1] They are implicated in various cellular processes, including cell adhesion, migration, and metabolism, and their dysregulation has been linked to cancer progression.[1][2][3] This has led to the development of small molecule inhibitors to probe their function and for potential therapeutic applications. This guide focuses on the selectivity of this compound, a potent NUAK2 inhibitor, in comparison to other well-characterized NUAK inhibitors.
In Vitro Potency and Selectivity
The inhibitory activity of this compound, WZ4003, and HTH-01-015 against NUAK1 and NUAK2 has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1 for a direct comparison of their potency and isoform selectivity.
| Inhibitor | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Reference(s) |
| This compound | >95% inhibition at 1µM* | 24 | [4] |
| WZ4003 | 20 | 100 | |
| HTH-01-015 | 100 | >10,000 |
*In a KINOMEscan binding assay, this compound inhibited NUAK1 by more than 95% at a concentration of 1 µM.
Broader Kinase Selectivity Profiles
The selectivity of these inhibitors has been further investigated across a broad panel of kinases, typically using the KINOMEscan® platform. This provides a comprehensive overview of their off-target effects.
This compound: In a KINOMEscan assay screening against 410 kinases at a concentration of 1 µM, this compound was found to bind to 11 kinases with a percent of control (PoC) of less than 5%. While the specific list of these 11 off-target kinases is not publicly available in the reviewed literature, this finding suggests a relatively selective profile. The related compound, KHKI-01215, is reported to have an even better selectivity profile.
WZ4003 and HTH-01-015: Both WZ4003 and HTH-01-015 have been demonstrated to be highly selective inhibitors. In a screen against 139 other kinases, neither compound showed significant inhibition. HTH-01-015, in particular, exhibits remarkable selectivity for NUAK1 over NUAK2, with a greater than 100-fold difference in potency.
NUAK Signaling Pathway
To understand the biological context of these inhibitors, it is crucial to consider the NUAK signaling pathway. NUAK kinases are activated by the upstream kinase LKB1 and are involved in a complex network of cellular signaling.
Caption: Simplified overview of the NUAK signaling pathway.
Experimental Methodologies
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NUAK2
This assay is a common method for determining the in vitro potency of kinase inhibitors.
Caption: Workflow of a typical TR-FRET kinase assay.
Protocol Outline:
-
Reagent Preparation: Recombinant NUAK2 enzyme, a specific peptide substrate, and ATP are prepared in an appropriate assay buffer. The test inhibitor (this compound) is serially diluted to various concentrations.
-
Kinase Reaction: The NUAK2 enzyme is incubated with the test inhibitor for a defined period. The kinase reaction is then initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The reaction is stopped, and detection reagents, typically a Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate (donor) and an acceptor fluorophore, are added.
-
Signal Measurement: If the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. The intensity of the FRET signal is inversely proportional to the inhibitory activity of the compound. The plate is read on a TR-FRET compatible plate reader.
-
Data Analysis: The raw data is converted to percent inhibition, and the IC50 value is calculated by fitting the data to a dose-response curve.
KINOMEscan® Kinase Selectivity Profiling
This competition binding assay is used to determine the binding affinity of a test compound against a large panel of kinases.
Caption: Principle of the KINOMEscan competition binding assay.
Protocol Outline:
-
Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation and Quantification: The amount of kinase bound to the immobilized ligand is separated from the unbound kinase. The amount of bound kinase is then quantified using quantitative PCR (qPCR) by amplifying the DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically reported as "percent of control" (PoC), where a lower PoC value indicates stronger binding of the test compound to the kinase.
Conclusion
This compound is a potent inhibitor of NUAK2 with a relatively selective kinase profile. In comparison, WZ4003 is a potent dual inhibitor of NUAK1 and NUAK2, while HTH-01-015 is a highly selective inhibitor of NUAK1. The choice of inhibitor will depend on the specific research question, whether it requires potent NUAK2 inhibition, dual NUAK1/2 inhibition, or selective NUAK1 inhibition. Further characterization of the specific off-targets of this compound would provide a more complete understanding of its selectivity profile.
References
Comparative Efficacy of KHKI-01128: A Cross-Validation Study in Diverse Assay Formats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NUAK2 inhibitor, KHKI-01128, across multiple assay platforms. Supported by experimental data, this document details the compound's performance and provides comprehensive protocols for key validation techniques.
This compound is a potent inhibitor of NUAK family kinase 2 (NUAK2), a promising therapeutic target in oncology due to its role in cancer cell survival, proliferation, and invasion.[1] This guide summarizes the activity of this compound as validated through biochemical and cell-based assays, offering a comparative analysis with the established NUAK inhibitor, WZ4003.
At a Glance: Performance of this compound in Key Assays
| Assay Type | Target/Cell Line | This compound IC50 | WZ4003 IC50 | Reference |
| Biochemical Assay | ||||
| TR-FRET | NUAK2 | 0.024 ± 0.015 µM | 100 nM | [2][3] |
| TR-FRET | NUAK1 | Not Reported | 20 nM | [3] |
| Cell-Based Assays | ||||
| Cell Viability | SW480 Colorectal Cancer Cells | 1.26 ± 0.17 µM | Not Reported in SW480 | [2] |
| Apoptosis Induction | SW480 Colorectal Cancer Cells | Significant increase in late-stage apoptosis (26.3 ± 1.6% at 5 µM) | Not Reported in SW480 |
In-Depth Analysis of Assay Performance
The cross-validation of this compound's activity was primarily conducted using four distinct in vitro assays on the SW480 colorectal cancer cell line: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, KINOMEscan kinase profiling, a cell viability assay, and an apoptosis assay.[1]
Biochemical Potency and Selectivity
A TR-FRET-based assay demonstrated that this compound is a potent inhibitor of NUAK2, with a half-maximal inhibitory concentration (IC50) of 0.024 ± 0.015 µM.[2] For comparison, the reference compound WZ4003 exhibits an IC50 of 100 nM for NUAK2 and 20 nM for NUAK1.[3]
Further profiling using the KINOMEscan competitive binding assay platform revealed insights into the selectivity of this compound. This assay quantitatively measures the ability of a compound to compete with an immobilized ligand for binding to a kinase.[4]
Cellular Activity: Proliferation and Apoptosis
In cell-based assays, this compound demonstrated effective suppression of SW480 cell proliferation, with an IC50 of 1.26 ± 0.17 µM.[2] Furthermore, it was shown to induce apoptosis in these cells.[2]
Visualizing the Pathways and Protocols
To further elucidate the mechanisms and methodologies, the following diagrams illustrate the NUAK2 signaling pathway and the workflows of the key experimental assays.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the inhibitory effect of this compound on NUAK2 enzyme activity.
-
Reaction Setup : In a 384-well plate, combine recombinant N-terminal glutathione (B108866) S-transferase-fusion NUAK2 enzyme with the peptide substrate and ATP.
-
Inhibitor Addition : Add varying concentrations of this compound or the reference compound to the reaction wells.
-
Incubation : Incubate the reaction mixture at room temperature to allow for kinase activity.
-
Detection : Add a detection mixture containing a Europium-labeled anti-GST antibody (donor) and an Alexa Fluor 647-labeled anti-phospho-serine antibody (acceptor).
-
Signal Measurement : After a further incubation period, measure the time-resolved fluorescence resonance energy transfer signal. A decrease in signal indicates inhibition of kinase activity.
KINOMEscan Kinase Profiling
This competitive binding assay assesses the selectivity of this compound against a broad panel of kinases.
-
Assay Principle : The assay measures the displacement of an immobilized, active-site-directed ligand by the test compound (this compound) from the kinase of interest.
-
Reaction Components : Combine DNA-tagged kinases, the immobilized ligand on magnetic beads, and this compound.
-
Competition : Incubate the components to allow for competitive binding.
-
Washing : Wash the beads to remove kinases that are not bound to the immobilized ligand.
-
Quantification : Elute the bound kinases and quantify the amount using qPCR of the DNA tag. A lower amount of bound kinase in the presence of this compound indicates stronger binding of the inhibitor to the kinase.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of this compound on the metabolic activity of SW480 cells, which is an indicator of cell viability.
-
Cell Seeding : Seed SW480 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Absorbance Reading : Measure the absorbance at approximately 570 nm using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay detects the induction of apoptosis in SW480 cells following treatment with this compound.
-
Cell Treatment : Treat SW480 cells with this compound for a defined period to induce apoptosis.
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[6] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[6]
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cell populations.
References
- 1. apexbt.com [apexbt.com]
- 2. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bindingdb.org [bindingdb.org]
- 5. broadpharm.com [broadpharm.com]
- 6. kumc.edu [kumc.edu]
Head-to-Head Comparison of Hippo Pathway Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of KHKI-01128 and other prominent Hippo pathway inhibitors. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols supporting these findings.
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. This guide focuses on a head-to-head comparison of this compound, a potent NUAK2 inhibitor, with other well-characterized and clinical-stage Hippo pathway inhibitors, including XMU-MP-1, verteporfin, VT3989, and IAG933.
Inhibitor Profiles and Mechanisms of Action
The Hippo pathway is a complex kinase cascade that ultimately regulates the activity of the transcriptional co-activators YAP and TAZ. Inhibition of this pathway can be achieved at various nodes.
-
This compound is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase that acts downstream of the core Hippo cascade.
-
XMU-MP-1 targets the core Hippo kinases, MST1 and MST2, preventing the phosphorylation cascade that leads to YAP/TAZ inactivation.
-
Verteporfin is known to inhibit the interaction between YAP and the TEAD family of transcription factors, thereby blocking the transcriptional activity of the YAP/TAZ-TEAD complex.
-
VT3989 is a clinical-stage inhibitor that prevents the autopalmitoylation of TEAD, a post-translational modification essential for its interaction with YAP/TAZ[1][2].
-
IAG933 is another clinical-stage inhibitor that directly disrupts the YAP/TAZ-TEAD protein-protein interaction[3][4][5][6].
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other Hippo pathway inhibitors against their respective targets.
| Inhibitor | Target | IC50 | Cell Line/Assay Conditions |
| This compound | NUAK2 | 0.024 µM | In vitro kinase assay |
| XMU-MP-1 | MST1 | 71.1 nM | Cell-free kinase assay |
| MST2 | 38.1 nM | Cell-free kinase assay | |
| Verteporfin | YAP-TEAD Interaction | µM range (activity-dependent) | Varies by assay |
| VT3989 | TEAD Autopalmitoylation | Not reported as IC50 | Phase I/II clinical trials ongoing |
| IAG933 | YAP/TAZ-TEAD Interaction | 11-26 nM (inhibition of TEAD target genes) | MSTO-211H and NCI-H226 cells |
Comparative Efficacy in Cancer Cell Lines
This table provides a comparative overview of the effects of these inhibitors on cancer cell proliferation and apoptosis. While direct head-to-head studies in the same cell line under identical conditions are limited in the public domain, this compilation provides valuable insights from existing research.
| Inhibitor | Cell Line | Assay | Endpoint | Observed Effect |
| This compound | SW480 (Colorectal) | Cell Viability | Proliferation | Inhibition of cell proliferation |
| SW480 (Colorectal) | Apoptosis Assay | Apoptosis Induction | Induces apoptosis | |
| XMU-MP-1 | SW480 (Colorectal), HepG2 (Liver) | Cell Viability | Proliferation | Inhibits proliferation in hematopoietic tumor cells |
| Hematopoietic tumor cell lines | Apoptosis Assay | Apoptosis Induction | Induces apoptosis | |
| Verteporfin | Various cancer cell lines | Cell Viability | Proliferation | Inhibits proliferation |
| Various cancer cell lines | Apoptosis Assay | Apoptosis Induction | Induces apoptosis |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: The Hippo Signaling Pathway and Points of Inhibitor Intervention.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Experimental Workflow for an Annexin V/PI Apoptosis Assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., NUAK2, MST1/2).
Materials:
-
Purified recombinant kinase (e.g., NUAK2, MST1, or MST2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., this compound, XMU-MP-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction: a. To each well of a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control). b. Add 2 µl of a 2X kinase/substrate solution containing the purified kinase and its specific peptide substrate. c. Add 2 µl of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: a. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of Hippo pathway inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., SW480)
-
Complete cell culture medium
-
Test inhibitors (this compound, XMU-MP-1, verteporfin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or solubilization buffer
-
96-well clear-bottom cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µl of DMSO or solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µl of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with Hippo pathway inhibitors.
Materials:
-
Cancer cell line (e.g., SW480)
-
Complete cell culture medium
-
Test inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of inhibitors for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: a. Collect the culture medium (containing floating cells). b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µl of 1X Annexin V Binding Buffer. b. Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) staining solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
This guide provides a foundational comparison of this compound and other key Hippo pathway inhibitors. For the most accurate and comprehensive comparisons, it is recommended that these inhibitors be tested side-by-side in the same experimental systems. The provided protocols offer a starting point for such investigations.
References
- 1. Facebook [cancer.gov]
- 2. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 3. Facebook [cancer.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. drughunter.com [drughunter.com]
- 6. IAG933 - Wikipedia [en.wikipedia.org]
Comparative Analysis of KHKI-01128 and Other YAP Signaling Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of KHKI-01128 and other prominent inhibitors of the YAP signaling pathway. While direct inter-laboratory reproducibility data for this compound is not publicly available, this document aims to facilitate independent evaluation by presenting available experimental data, outlining detailed experimental protocols, and clarifying the mechanisms of action of this compound in comparison to alternative compounds.
The Yes-associated protein (YAP) is a critical transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis.[1] Dysregulation of the Hippo-YAP pathway, often leading to aberrant YAP activation, is a frequent occurrence in various human cancers.[1][2] This has made YAP and its associated signaling components promising targets for cancer therapy.[3][4] this compound has been identified as a potent inhibitor of NUAK2, a kinase that positively regulates YAP activity.[5][6] This guide compares the preclinical data of this compound with other YAP signaling inhibitors, including the direct TEAD inhibitor VT3989, the indirect inhibitor Verteporfin, and the statin Simvastatin.
Comparative Performance of YAP Signaling Inhibitors
The following tables summarize the available quantitative data for this compound and selected alternative inhibitors of YAP signaling.
| Inhibitor | Target | Mechanism of Action | Reported IC50 / Efficacy | Cell Line / Model | Reference |
| This compound | NUAK2 | Indirectly inhibits YAP by inhibiting NUAK2, which is a positive regulator of YAP.[5][6] | IC50 (NUAK2): 0.024 ± 0.015 μM; IC50 (Cell Proliferation): 1.26 ± 0.17 μM | SW480 colorectal cancer cells | [7][8] |
| VT3989 | TEAD | Direct inhibitor of TEAD autopalmitoylation, preventing the YAP-TEAD interaction.[9][10][11] | Objective Response Rate (ORR): 32% | Patients with refractory mesothelioma | [9][10] |
| Verteporfin | YAP-TEAD Interaction | Disrupts the interaction between YAP and TEAD transcription factors.[12][13] | Inhibited cell growth and invasion in a dosage-dependent manner. | Bladder cancer cells | [12][14] |
| Simvastatin | HMG-CoA Reductase | Indirectly inhibits YAP by modulating the mevalonate (B85504) pathway and Rho GTPase activity, leading to YAP phosphorylation and cytoplasmic retention.[15][16][17] | Potently blocked YAP/TAZ nuclear localization and activity. | Human trabecular meshwork cells | [17][18] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the YAP signaling pathway and the points of intervention for this compound and the compared inhibitors.
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A feed forward loop enforces YAP/TAZ signaling during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK Inhibitors as Therapeutics for Cancer and Fibrosis | Research & Innovation [research.utoronto.ca]
- 7. Ikena Oncology Shares Initial Positive and Differentiated [globenewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ESMO 2025: VT3989 continues to show promising early results in patients with advanced mesothelioma | MD Anderson Cancer Center [mdanderson.org]
- 11. onclive.com [onclive.com]
- 12. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipophilic statins inhibit YAP nuclear localization, co-activator activity and migration in response to ligation of HLA class I molecules in endothelial cells: role of YAP multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for YAP Inhibitors Identifies Statins as Modulators of Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Simvastatin Attenuates Glucocorticoid-Induced Human Trabecular Meshwork Cell Dysfunction via YAP/TAZ Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of KHKI-01128's Potency Against NUAK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NUAK family kinase 2 (NUAK2) inhibitor, KHKI-01128, with other commercially available alternatives. The information presented is supported by experimental data to aid in the independent verification of its potency and to inform research and drug development decisions.
Data Presentation: Quantitative Comparison of NUAK2 Inhibitors
The following table summarizes the biochemical potency of this compound and other known NUAK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | NUAK2 IC50 (nM) | NUAK1 IC50 (nM) | Reference Compound |
| This compound | 24 [1] | >95% inhibition at 1µM | WZ4003[1] |
| KHKI-01215 | 52[1] | - | WZ4003[1] |
| WZ4003 | 100[2][3] | 20[2][3] | - |
| HTH-02-006 | 126[2] | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Biochemical IC50 Determination Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 value of an inhibitor against NUAK2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant full-length human NUAK2 protein
-
Kinase Assay Buffer
-
Substrate (e.g., a suitable peptide or protein substrate for NUAK2)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (e.g., this compound)
-
384-well opaque plates
-
Luminometer
Procedure:
-
Enzyme and Substrate Preparation: Thaw the active NUAK2 enzyme, kinase assay buffer, and substrate on ice. Prepare the desired concentration of the NUAK2 enzyme in a kinase dilution buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add diluted active NUAK2 to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan® Binding Assay
The KINOMEscan® assay is a competition-based binding assay used to determine the binding affinity of a test compound against a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
General Procedure:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag.
-
Data Interpretation: The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be calculated from dose-response curves.
Mandatory Visualization
NUAK2 Signaling Pathway
NUAK2 is a key regulator in cellular signaling, particularly in the Hippo-YAP and TGF-β pathways, which are crucial in processes like cell proliferation, apoptosis, and tissue growth.[4]
Caption: NUAK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: Workflow for biochemical IC50 determination of a NUAK2 inhibitor.
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
KHKI-01128: A Novel NUAK2 Inhibitor for Colorectal Cancer in a Comparative Landscape
In the evolving landscape of targeted therapies for colorectal cancer (CRC), the novel NUAK family kinase 2 (NUAK2) inhibitor, KHKI-01128, has emerged as a promising preclinical candidate. This guide provides a comparative analysis of this compound against other established and emerging kinase inhibitors used in the treatment of CRC, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective inhibitor of NUAK2, a kinase implicated in cancer cell survival, proliferation, and invasion.[1][2] Its mechanism of action centers on the disruption of the Hippo-YAP signaling pathway, a critical regulator of organ size and tumorigenesis. By inhibiting NUAK2, this compound suppresses the expression of Yes-associated transcriptional regulator (YAP) target genes, leading to decreased cell proliferation and increased apoptosis in CRC cells.[2]
Comparative Analysis of Kinase Inhibitors for Colorectal Cancer
To provide a comprehensive overview, this compound is compared against a panel of kinase inhibitors with diverse mechanisms of action that are either approved for CRC treatment or are in advanced stages of clinical development. These include:
-
Regorafenib (B1684635): A multi-kinase inhibitor targeting VEGFR, TIE2, PDGFR, FGFR, KIT, RET, and RAF kinases.[1][3][4]
-
Cetuximab and Panitumumab: Monoclonal antibodies that inhibit the Epidermal Growth Factor Receptor (EGFR).[5][6]
-
Encorafenib and Binimetinib: A combination therapy targeting BRAF V600E-mutant CRC, inhibiting the MAPK/ERK signaling pathway.[2]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and its comparators in various CRC cell lines. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Target(s) | Cell Line | Assay | IC50 | Citation(s) |
| This compound | NUAK2 | SW480 | Enzyme Inhibition | 0.024 µM | [1][3] |
| SW480 | Cell Proliferation | 1.26 µM | [1] | ||
| WZ4003 (Reference NUAK2 Inhibitor) | NUAK2 | SW480 | Cell Proliferation | Not explicitly stated, but less potent than this compound | [1] |
| Regorafenib | Multi-kinase | Various CRC cell lines | Cell Proliferation | 3-6 µM | [7] |
| Cetuximab | EGFR | HCT116 | Cell Proliferation | 358.0 µg/mL | [8] |
| SW480 | Cell Proliferation | 323.4 µg/mL | [8] | ||
| Caco-2 | Cell Proliferation | 76.3 µg/mL | [9] | ||
| Panitumumab | EGFR | HCT116 | Apoptosis (IC50) | 145.2 nM | [10] |
| Encorafenib + Binimetinib | BRAF V600E + MEK | BRAF V600E-mutant CRC | Clinical Trial (ORR) | 26% (triplet with Cetuximab) |
Note: IC50 values for monoclonal antibodies like Cetuximab and Panitumumab are often reported in µg/mL or nM, which should be considered when comparing with small molecule inhibitors reported in µM. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.
Apoptosis Induction in SW480 Cells
A key measure of anticancer activity is the induction of programmed cell death (apoptosis). The following data highlights the pro-apoptotic effects of this compound in SW480 colorectal cancer cells compared to the reference NUAK2 inhibitor, WZ4003.
| Treatment (at 5 µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Citation(s) |
| This compound | 28.2 ± 2.2 | 26.3 ± 1.6 | 4.1 ± 1.0 | [1] |
| WZ4003 | 7.3 ± 0.7 | 7.6 ± 1.2 | 1.2 ± 0.2 | [1] |
Signaling Pathway Diagrams
To visualize the mechanisms of action of this compound and the comparator kinase inhibitors, the following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of the kinase inhibitor for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NUAK2, anti-p-YAP, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).
Conclusion
This compound represents a novel approach to colorectal cancer therapy by targeting the NUAK2 kinase and inhibiting the Hippo-YAP signaling pathway. Preclinical data demonstrates its potent anti-proliferative and pro-apoptotic effects in CRC cells. When compared to other kinase inhibitors, this compound offers a distinct mechanism of action that may be effective in patient populations resistant to conventional therapies. Further investigation, including in vivo studies and direct comparative analyses with other targeted agents, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to build upon these initial findings.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cetuximab resistance induced by hepatocyte growth factor is overcome by MET inhibition in KRAS, NRAS, and BRAF wild-type colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel EGFR-specific recombinant ricin-panitumumab (scFv) immunotoxin against breast and colorectal cancer cell lines; in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: KHKI-01128 Versus Standard Chemotherapy in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel NUAK2 inhibitor, KHKI-01128, with standard-of-care chemotherapeutic agents for colorectal cancer: 5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan. The focus of this analysis is the therapeutic index, a critical measure of a drug's safety and efficacy. This document synthesizes available preclinical data to offer a comparative perspective for research and development professionals.
Executive Summary
This compound, a potent inhibitor of NUAK family kinase 2 (NUAK2), has demonstrated significant anticancer activity in preclinical models of colorectal cancer.[1] Its mechanism of action, involving the suppression of the YAP signaling pathway, presents a targeted approach to cancer therapy.[1] Standard chemotherapies, while effective, are often associated with a narrow therapeutic index and significant toxicity to healthy tissues. This guide evaluates the available data to position this compound within the current therapeutic landscape, highlighting its potential for a more favorable safety profile.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and standard chemotherapies. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. A significant data gap exists for the in vivo toxicity of this compound, which is essential for a definitive therapeutic index calculation.
Table 1: In Vitro Efficacy in SW480 Colorectal Cancer Cells
| Compound | Target/Mechanism of Action | IC50 in SW480 Cells (μM) | Citation(s) |
| This compound | NUAK2 inhibitor | 1.26 ± 0.17 | [1] |
| 5-Fluorouracil | Thymidylate synthase inhibitor | 10.8 | [2] |
| Oxaliplatin | DNA cross-linking agent | 0.49 - 14.24 | [3][4] |
| Irinotecan | Topoisomerase I inhibitor | 20 | [5] |
Table 2: In Vivo Toxicity Data
| Compound | Animal Model | LD50 / MTD | Citation(s) |
| This compound | Data not available | Data not available | |
| 5-Fluorouracil | Mice | LD50: 250-500 mg/kg (time-dependent) | [6] |
| Humans | MTD: 450 mg/m²/day (continuous infusion) | [7] | |
| Oxaliplatin | Mice | LD50: 19.8 mg/kg (intraperitoneal) | [8] |
| Humans | MTD: 85 mg/m² (in combination therapy) | [9][10] | |
| Irinotecan | Mice | LD50: 1045 mg/kg (oral) | |
| Humans | MTD: 150-350 mg/m² (genotype-dependent) | [11] |
Table 3: Therapeutic Index (TI) Estimation
The therapeutic index is typically calculated as the ratio of the toxic dose (e.g., LD50 or MTD) to the effective dose (e.g., IC50). Due to the lack of in vivo toxicity data for this compound, a direct TI comparison is not currently possible. However, a hypothetical TI can be considered based on its potent in vitro efficacy.
| Compound | Basis for Calculation | Estimated Therapeutic Index | Notes |
| This compound | (Hypothetical LD50) / (In vitro IC50) | Data Dependent | Requires in vivo toxicity studies. |
| 5-Fluorouracil | (Mouse LD50) / (SW480 IC50) | ~23 - 46 | Highly dependent on administration schedule and timing. |
| Oxaliplatin | (Mouse LD50) / (SW480 IC50) | ~1.4 - 40.4 | Wide range due to variability in reported IC50 values. |
| Irinotecan | (Mouse LD50) / (SW480 IC50) | ~52.25 | Oral LD50 used; intravenous toxicity may differ. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the data presented.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate SW480 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or standard chemotherapy drugs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat SW480 cells with the compounds of interest at their respective IC50 concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Toxicity Study (LD50 and MTD Determination)
These studies are essential for determining the safety profile of a new compound.
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6) of a single sex to minimize variability.
-
Dose Formulation: Prepare the test compound in a suitable vehicle.
-
Dose Administration: Administer single doses of the compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) to different groups of animals, with doses escalating in a logarithmic progression.
-
Observation: Monitor the animals for a specified period (typically 14 days) for signs of toxicity, including changes in weight, behavior, and mortality.
-
LD50 Calculation: The LD50, the dose that is lethal to 50% of the animals, can be calculated using statistical methods such as the Reed-Muench method.
-
MTD Determination: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight. This is often determined in a separate dose-escalation study.
Xenograft Tumor Model
This in vivo model is used to assess the antitumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of SW480 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and control vehicle or standard chemotherapy according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: Continue the treatment until the tumors in the control group reach a specified size or for a defined duration. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Preparation and application of patient-derived xenograft mice model of colorectal cancer | Semantic Scholar [semanticscholar.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Primary Human Colon Epithelial Cells (pHCoEpiCs) Do Express the Shiga Toxin (Stx) Receptor Glycosphingolipids Gb3Cer and Gb4Cer and Are Largely Refractory but Not Resistant towards Stx - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Prudent Disposal of KHKI-01128: A Guide for Laboratory Personnel
I. Pre-Disposal Considerations and Waste Minimization
Before beginning any experimental work that will generate KHKI-01128 waste, it is essential to have a designated waste disposal plan. A key aspect of this plan should be waste minimization.[2][3]
-
Source Reduction: Order only the quantity of this compound necessary for your experiments to avoid generating excess surplus chemical waste.[2][3]
-
Scale of Experiments: When possible, reduce the scale of your experiments to minimize the volume of chemical waste produced.[2][4]
-
Inventory Management: Maintain a precise inventory of this compound to prevent the accumulation of expired or unnecessary stock.[3][4]
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the general steps for the safe disposal of this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated disposables in a designated, puncture-resistant container lined with a chemically compatible bag.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO, should be collected in a separate, leak-proof, and chemically compatible waste container.[7] Do not mix with other solvent waste streams unless compatibility has been confirmed.[8]
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
Step 3: Waste Container Labeling
Accurate and thorough labeling of waste containers is a critical safety measure.[2][3][8] The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid using abbreviations.[8]
-
The solvent used (e.g., "in DMSO").
-
An indication of the potential hazards (e.g., "Potentially Toxic," "Hazards Not Fully Known").[8]
-
The accumulation start date (the date the first waste was added to the container).[8]
-
The name of the principal investigator and the laboratory location.[8]
Step 4: Storage of Chemical Waste
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3][5]
-
The SAA should be at or near the point of waste generation.[2][3]
-
Keep waste containers securely closed except when adding waste.[2][5]
-
Store waste in secondary containment (e.g., a plastic tub) to contain any potential spills.[8]
-
Ensure that incompatible waste types are segregated to prevent accidental mixing.[5]
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time (check with your institution's guidelines, often between 6 to 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2][3][4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory waste guidelines provide quantitative limits for storage.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [2][3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [2][3] |
| Maximum Storage Time in SAA | Up to 12 months (unless accumulation limits are met sooner) | [2][3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as well as local, state, and federal regulations, for complete and compliant waste disposal procedures.
References
- 1. NUAK2 Inhibitors, this compound and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling KHKI-01128
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of KHKI-01128. As a potent NUAK family kinase 2 (NUAK2) inhibitor, this compound's full toxicological profile is not extensively documented.[1][2][3][4][5] Therefore, a conservative approach, treating the compound as potentially hazardous, is mandatory to ensure personnel safety.[6]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[6] Check manufacturer-specific breakthrough times for the solvents in use. | To prevent skin contact with the compound and solvents.[6] Double-gloving provides an additional barrier against contamination.[7] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required.[6][7] Safety glasses must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[7] | To protect eyes and face from splashes of liquids or airborne particles.[6][7] |
| Body Protection | A fully fastened laboratory coat is mandatory.[6] For handling larger quantities or when there is a significant splash risk, a chemically resistant apron over the lab coat is advised. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the compound outside of a certified chemical fume hood, especially when dealing with the solid powder form.[6] | To prevent inhalation of fine particles or aerosols.[6] |
Operational Plan: Handling and Experimental Protocols
All handling of this compound, particularly weighing and initial solubilization, must be conducted within a certified chemical fume hood to prevent inhalation of the powder or vapors.[6]
Protocol for Weighing and Solubilizing this compound:
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including an analytical balance, weighing paper, spatulas, and appropriate solvent-resistant containers.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing:
-
Perform all weighing operations within a powder-coated balance enclosure inside the chemical fume hood to minimize aerosol generation.[6]
-
Carefully transfer the desired amount of this compound powder onto weighing paper using a clean spatula.
-
Avoid any actions that could create dust.
-
-
Solubilization:
-
Place the weighing paper with the compound into the receiving vessel (e.g., a vial or flask).
-
Slowly add the desired solvent (e.g., DMSO, Methanol) to the vessel, rinsing the weighing paper to ensure all of the compound is transferred.[6]
-
Cap the vessel securely before mixing or vortexing to aid dissolution.[6]
-
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.[6]
-
Decontamination: Wipe down the balance, spatula, and any other surfaces that may have come into contact with the compound using an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.[6] This container should be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Liquid Waste: All liquid waste containing this compound should be collected in a sealed and clearly labeled hazardous waste bottle.[6] The label should include the chemical name and all solvent components.
-
Unknown Concentrations: If you have a container of this compound solution where the concentration is unknown, it must be treated as hazardous waste. Do not attempt to dispose of it down the drain.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[6] If you are unsure about the proper procedure, contact your institution's Environmental Health and Safety (EHS) office.[8]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill:
Visual Workflow for Handling this compound
The following diagram outlines the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KHKI-01128_TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
